iron(3+);phthalate
Description
Iron(III) phthalate (B1215562) is a chemical compound formed from the coordination of iron(III) ions with phthalate anions, which are derived from phthalic acid. This interaction typically results in the formation of coordination polymers or metal-organic frameworks (MOFs), where the phthalate ligand acts as a linker, bridging multiple iron centers to create one-, two-, or three-dimensional structures. The synthesis of these materials generally involves the reaction of an iron(III) salt with phthalic acid in a suitable solvent. researchgate.net The resulting structures and their properties can be influenced by reaction conditions such as temperature, solvent, and the presence of other modulating agents.
The study of coordination compounds dates back to antiquity, with pigments like Prussian blue being early examples. wiley-vch.de However, the systematic investigation of these compounds, particularly those involving metal-carboxylate interactions, is a more recent development. The foundations of modern coordination chemistry were laid in the late 19th and early 20th centuries.
Organoiron chemistry began with the discovery of pentacarbonyliron in 1891. wiley-vch.de The broader field of iron catalysis gained prominence with the Reppe synthesis. While early work on coordination chemistry focused on ammine complexes of metals like cobalt and platinum, the study of metal carboxylates, including those of iron, gradually evolved. Iron(III) carboxylates were recognized for their potential to form polynuclear clusters, often featuring oxo-centered triangular structures. These compounds became important models for understanding magnetic exchange interactions between metal centers. The investigation into dicarboxylic acid complexes of iron(III), including those with phthalic acid, in the latter half of the 20th century, further expanded the understanding of how these ligands could be used to create polymeric materials with interesting magnetic properties.
Phthalate, the dianion of phthalic acid (ortho-benzenedicarboxylic acid), is a versatile ligand in the design of coordination polymers due to its structural characteristics. The two carboxylate groups, positioned on adjacent carbon atoms of the benzene (B151609) ring, can adopt various coordination modes. They can bind to a single metal ion in a chelating fashion or, more commonly, bridge two or more metal centers, leading to the formation of extended networks.
The relatively rigid nature of the phenyl ring in the phthalate ligand imparts a degree of predictability to the resulting structures, while the rotational freedom of the carboxylate groups allows for flexibility in the coordination geometry around the iron(III) center. In the context of iron(III) complexation, the hard oxygen donor atoms of the carboxylate groups form stable coordination bonds with the hard Lewis acidic Fe(III) ion. The specific coordination mode of the phthalate ligand—whether monodentate, bidentate chelating, or bidentate bridging—plays a crucial role in determining the dimensionality and topology of the final iron(III) phthalate architecture. This ability to form diverse and stable structures makes the phthalate ligand a significant component in the crystal engineering of functional iron-based coordination polymers.
The unique structural and electronic properties of iron(III) phthalate complexes have led to their exploration in several advanced research areas. These materials are of particular interest as magnetic materials and catalysts. researchgate.net
The presence of paramagnetic high-spin iron(III) centers in close proximity within a coordination polymer can lead to interesting magnetic phenomena, including antiferromagnetic or ferromagnetic coupling between the metal ions. The study of these magnetic properties contributes to the fundamental understanding of magnetism at the molecular level and the development of new magnetic materials.
In the field of catalysis, iron-based materials are attractive due to the low cost, abundance, and low toxicity of iron. Iron(III) phthalate and related metal-organic frameworks can serve as catalysts or catalyst supports. Their porous structures can provide high surface areas and accessible active sites for catalytic reactions. Research has explored their potential in various oxidation reactions, leveraging the redox activity of the iron centers. researchgate.net
Detailed Research Findings
Magnetic Properties of Iron(III) Phthalate Complexes
A notable study in 1980 investigated the magnetic properties of iron(III) complexes with several dicarboxylic acids, including phthalic acid. The synthesized iron(III) phthalate complex was characterized by variable-temperature magnetic susceptibility measurements. The data revealed complex magnetic behavior indicative of intramolecular and intermolecular spin-exchange effects between the iron(III) centers.
| Compound | Magnetic Susceptibility Model Parameter | Value |
|---|---|---|
| Iron(III) o-phthalate Complex | Intratrimer Exchange Parameter (J) | -30.0 cm⁻¹ |
| Intertrimer Exchange Parameter (J') | -0.7 cm⁻¹ |
This table presents the magnetic exchange parameters for an iron(III) ortho-phthalate complex as determined by fitting the experimental magnetic susceptibility data to a theoretical model. The negative values indicate antiferromagnetic coupling between the iron(III) ions.
Catalytic Activity in Oxidation Reactions
While specific catalytic data for iron(III) ortho-phthalate is limited in readily available literature, related iron-dicarboxylate systems have shown significant catalytic activity. For instance, iron-loaded activated carbon has been used as a catalyst in the heterogeneous catalytic ozonation of dibutyl phthalate (DBP), a common environmental pollutant. The presence of iron on the catalyst surface was found to significantly enhance the degradation of DBP by promoting the formation of highly reactive hydroxyl radicals.
| Catalyst System | Pollutant | Reaction Conditions | Key Finding |
|---|---|---|---|
| Iron-loaded Activated Carbon / Ozone | Dibutyl Phthalate (DBP) | Aqueous solution, varying pH and catalyst dosage | A catalyst dosage of 100 mg/L improved DBP removal by 46% compared to ozonation alone. |
This table summarizes the findings on the catalytic ozonation of dibutyl phthalate using an iron-based catalyst, demonstrating the potential of iron complexes in environmental remediation applications.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
52118-12-4 |
|---|---|
Molecular Formula |
C24H12Fe2O12 |
Molecular Weight |
604.0 g/mol |
IUPAC Name |
iron(3+);phthalate |
InChI |
InChI=1S/3C8H6O4.2Fe/c3*9-7(10)5-3-1-2-4-6(5)8(11)12;;/h3*1-4H,(H,9,10)(H,11,12);;/q;;;2*+3/p-6 |
InChI Key |
TZUOAFAFVLCVOL-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Fe+3].[Fe+3] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Iron Iii Phthalate Complexes
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal syntheses are the most prevalent methods for producing crystalline iron(III) phthalate (B1215562) coordination polymers and MOFs. au.dk These techniques involve the reaction of an iron(III) salt and a phthalate-based ligand in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, under autogenous pressure at temperatures above the solvent's boiling point. chalmers.se
Parameters Governing Crystallinity and Morphology of Iron(III) Phthalate Coordination Polymers
The crystallinity and morphology of the resulting iron(III) phthalate materials are dictated by a delicate interplay of several experimental parameters. Temperature is a critical factor; for instance, in the synthesis of iron(III) terephthalate (B1205515) MOFs, distinct phases can be selectively crystallized by fine-tuning the temperature. At 80°C, MOF-235 is the sole product, whereas at 85°C and 90°C, only MIL-101 forms. nih.govrsc.org The duration of the synthesis also plays a crucial role. In solvothermal synthesis of iron oxide nanoparticles, which shares mechanistic similarities, the particle size and morphology evolve with increasing reaction time, with particles growing larger and more spherical over time. researchgate.net The pH of the reaction mixture can also influence the final structure and is a key parameter in controlling precipitation and crystallization processes. chalmers.se
Role of Solvent Systems and Precursor Ratios in Directed Synthesis
The choice of solvent is a determining factor in the phase selection of iron(III) phthalate-based MOFs. In the microwave-assisted synthesis of iron(III) aminoterephthalate MOFs, the reaction medium was identified as the primary variable influencing the final product. nih.gov For example, pure MIL-101-NH2 was obtained in water, while MIL-88-NH2 was the predominant phase in ethanol (B145695). nih.gov In conventional solvothermal synthesis of iron(III) terephthalate MOFs, a mixed-solvent system of dimethylformamide (DMF) and ethanol is often used. chalmers.se The ratio of these solvents can significantly impact the product's phase purity; a 3:1 DMF:ethanol ratio was found to yield a nearly pure MOF-235 product. nih.govrsc.org
The molar ratio of the iron(III) precursor to the phthalate linker is another critical parameter for directing the synthesis towards a specific structure. In the case of iron(III) terephthalate MOFs, different Fe(III):terephthalic acid (TPA) ratios have been explored. Ratios of 1:1, 4:3 (stoichiometric), and 3:5 have been shown to influence not only the resulting phase but also the product yield and surface area. chalmers.se A stoichiometric 4:3 Fe(III):TPA ratio, in conjunction with a 3:1 DMF:ethanol solvent ratio, was found to be optimal for producing a nearly pure MOF-235 phase. nih.govrsc.org
The following table summarizes the influence of solvent and precursor ratios on the synthesis of different iron(III) phthalate-related MOFs.
| Target Product | Iron Precursor | Ligand | Solvent System | Fe(III):Ligand Ratio | Temperature (°C) | Outcome |
| MOF-235(Fe) | FeCl₃·6H₂O | Terephthalic Acid | DMF:Ethanol (3:1) | 4:3 | 80 | Nearly pure MOF-235 with 67% yield. nih.govrsc.org |
| MIL-101(Fe) | FeCl₃·6H₂O | Terephthalic Acid | DMF | 1:1 | 150 (Microwave) | High surface area MIL-101(Fe). chalmers.se |
| MIL-101-NH₂ | FeCl₃ | 2-Aminoterephthalic Acid | Water | Not specified | 150 (Microwave) | Pure MIL-101-NH₂ phase. nih.gov |
| MIL-88B-NH₂ | FeCl₃ | 2-Aminoterephthalic Acid | Ethanol | Not specified | 150 (Microwave) | Predominantly MIL-88B-NH₂ phase. nih.gov |
Precipitation and Co-precipitation Routes for Iron(III) Phthalate Structures
Precipitation and co-precipitation are straightforward and widely used methods for synthesizing iron-based materials, typically by inducing the precipitation of iron ions from a solution through the addition of a precipitating agent. nih.gov In the context of iron(III) phthalate, this would involve reacting a soluble iron(III) salt with a solution of a phthalate salt, leading to the precipitation of the less soluble iron(III) phthalate complex.
Co-precipitation is a variation where other ions are simultaneously precipitated with the target compound. nih.gov This method is particularly useful for creating mixed-metal phthalate structures or for doping the iron(III) phthalate with other metal ions. The key parameters controlling the outcome of precipitation and co-precipitation syntheses include the pH of the solution, the rate of addition of the precipitating agent, the reaction temperature, and the stirring speed. nih.gov For instance, in the co-precipitation of iron oxide nanoparticles, a rapid increase in pH leads to the formation of different intermediate phases before the final product is obtained. rsc.org While less common for producing highly crystalline MOFs compared to solvothermal methods, precipitation can be an effective route for generating amorphous or nanocrystalline iron(III) phthalate materials.
Microwave-Assisted Synthesis of Iron(III) Phthalate-Related Materials
Microwave-assisted synthesis has emerged as a rapid and energy-efficient alternative to conventional solvothermal methods for producing iron(III) phthalate-based MOFs. nih.gov This technique utilizes microwave irradiation to heat the reaction mixture, leading to significantly shorter reaction times, faster crystallization kinetics, and often, improved product yields. rsc.orgmdpi.com
A systematic study on the microwave-assisted synthesis of iron(III) aminoterephthalate MOFs demonstrated the influence of various reaction parameters, including time, temperature, precursor concentration, and the reaction medium. researchgate.net This method allows for the rapid evaluation of different synthetic conditions to selectively target specific MOF phases such as MIL-101-NH2, MIL-88B-NH2, and MIL-53-NH2. nih.gov The homogeneous heating provided by microwaves can lead to more uniform nucleation and crystal growth, offering better control over the particle size and morphology of the final product. nih.gov
The table below provides examples of conditions used in the microwave-assisted synthesis of iron(III) aminoterephthalate MOFs.
| Target Product | Solvent | Temperature (°C) | Time (min) | Outcome |
| MIL-53-NH₂ | Water | 150 | 5 | First reported microwave-assisted synthesis in water. nih.gov |
| MIL-101-NH₂ | Water | 150 | 5-60 | Pure phase obtained. researchgate.net |
| MIL-88B-NH₂ | Ethanol | 150 | 5 | Predominant phase. researchgate.net |
| MIL-101-NH₂ | DMF | 150 | >5 | Favored phase, though longer times needed for crystallinity. researchgate.net |
Controlled Fabrication of Iron(III) Phthalate-Based Metal-Organic Frameworks (MOFs)
The fabrication of iron(III) phthalate-based MOFs with tailored properties requires precise control over the self-assembly process of the iron clusters and phthalate linkers. This control can be achieved through various strategies, including the use of templates and the functionalization of the organic linkers.
Templating Strategies and Linker Functionalization
Templating strategies involve the use of additional molecules or ions to direct the formation of a specific MOF structure. researchgate.net These templates can influence the pore structure and topology of the resulting framework. rsc.org While less explored specifically for simple iron(III) phthalate, in the broader context of iron-based MOFs, templates such as surfactants (e.g., cetyltrimethylammonium bromide) and block copolymers (e.g., Pluronic F-127) have been used to synthesize mesoporous structures with improved crystallinity and surface area. au.dk The template essentially acts as a scaffold around which the MOF framework grows, and it is typically removed after synthesis to expose the porous structure.
Linker functionalization is a powerful tool for tuning the properties of MOFs. rsc.org By introducing specific functional groups onto the phthalate backbone, one can modify the chemical environment within the pores of the MOF. nih.gov This can be used to enhance properties such as adsorption selectivity or catalytic activity. For example, the incorporation of amino (-NH2) or nitro (-NO2) groups onto the linker has been shown to be well-tolerated in the formation of certain iron-based MOF topologies. rsc.org This strategy of "linker engineering" allows for the rational design of iron(III) phthalate MOFs with desired functionalities. researchgate.net The functionalization of linkers can also impact the hydrophilicity of the MOF, which is crucial for applications involving water. mdpi.com
Green Chemistry Principles in Iron(III) Phthalate Synthesis
The integration of green chemistry principles into the synthesis of iron(III) phthalate complexes is an increasingly important area of research, aiming to develop more environmentally sustainable and efficient manufacturing processes. sigmaaldrich.comnih.govjddhs.com These principles focus on minimizing waste, utilizing less hazardous chemicals, and improving energy efficiency. sigmaaldrich.comnih.gov
A key green approach is the adoption of alternative solvents or solvent-free reaction conditions. Traditional syntheses of related iron complexes, such as iron phthalocyanine (B1677752), have often employed high-boiling, potentially hazardous solvents like trichlorobenzene or nitrobenzene (B124822). scientific.netresearchgate.net Greener alternatives, such as dioctyl phthalate, have been explored, which can make the production process more environmentally friendly and allow for solvent recycling. scientific.netgoogle.com The ideal green synthesis, however, moves towards solvent-free methods. Mechanochemistry, which uses mechanical force to drive reactions, is a prime example of a solvent-free technique that can be applied to the synthesis of metal-organic frameworks (MOFs) like iron(III) phthalate.
The use of renewable feedstocks is another cornerstone of green chemistry. sigmaaldrich.comnih.gov Research is ongoing to source starting materials, such as phthalic acid, from biorenewable resources rather than petroleum-based feedstocks. This shift not only reduces the carbon footprint of the synthesis but also aligns with the principles of a circular economy.
Catalysis plays a crucial role in the green synthesis of iron(III) phthalate complexes. sigmaaldrich.comnih.gov The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller quantities and can be recycled and reused. For instance, in the synthesis of iron phthalocyanine from phthalic anhydride, ammonium (B1175870) molybdate (B1676688) has been used as a catalyst to improve reaction efficiency. scientific.netresearchgate.net The development of highly active and selective catalysts allows for reactions to be carried out under milder conditions, thus reducing energy consumption.
Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a critical metric in green chemistry. sigmaaldrich.com Synthetic routes for iron(III) phthalate are being optimized to maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of waste.
Finally, designing for degradation is a forward-thinking principle being applied to these complexes. nih.gov This involves designing iron(III) phthalate compounds that, after their useful lifetime, can break down into innocuous substances, preventing their persistence in the environment.
| Green Chemistry Principle | Application in Iron(III) Phthalate Synthesis | Research Findings |
| Safer Solvents | Replacement of hazardous solvents like nitrobenzene with greener alternatives like dioctyl phthalate. scientific.netresearchgate.netgoogle.com | Use of dioctyl phthalate in the synthesis of a related compound, iron phthalocyanine, resulted in a more environmentally friendly process with the potential for solvent recycling. scientific.netgoogle.com |
| Use of Renewable Feedstocks | Sourcing phthalic acid or its precursors from biological sources instead of petrochemicals. jddhs.com | This approach is a broader goal in green chemistry to reduce reliance on fossil fuels. jddhs.com Specific applications to iron(III) phthalate are an active area of research. |
| Catalysis | Employing catalysts like ammonium molybdate to improve reaction efficiency and reduce energy consumption. sigmaaldrich.comscientific.netresearchgate.net | Catalytic methods in the synthesis of related iron complexes have shown to increase yield and allow for milder reaction conditions. scientific.netresearchgate.net |
| Atom Economy | Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product. sigmaaldrich.com | Optimization of reaction stoichiometry and conditions to reduce byproducts is a key focus in the synthesis of complex molecules. |
| Design for Degradation | Creating iron(III) phthalate complexes that can biodegrade into non-toxic components after their intended use. nih.gov | This is a proactive approach to minimize the long-term environmental impact of the chemical compound. |
Post-Synthetic Modification and Derivatization of Iron(III) Phthalate Frameworks
Post-synthetic modification (PSM) is a powerful strategy for the functionalization of metal-organic frameworks (MOFs), including those based on iron(III) phthalate. rsc.orgresearchgate.netrsc.org This approach involves the chemical transformation of a pre-synthesized MOF, allowing for the introduction of new functionalities that might not be accessible through direct synthesis. rsc.orgresearchgate.netrsc.org Derivatization, a related concept, involves modifying the organic linkers or metal nodes to tune the properties of the framework.
One of the primary PSM techniques is the covalent modification of the organic linker. nih.gov For iron(III) phthalate frameworks, if a substituted phthalic acid is used in the initial synthesis (e.g., 2-aminoterephthalic acid for a related iron-carboxylate MOF), the functional group on the linker (in this case, an amine group) can serve as a handle for further reactions. nih.govnih.gov This allows for the attachment of a wide range of molecules, including fluorescent dyes for imaging applications or therapeutic agents for drug delivery. nih.govnih.gov
Another significant PSM approach is modification at the metal nodes. The iron(III) centers in the framework can have open coordination sites that allow for the binding of new ligands after the framework has been assembled. This can be used to introduce catalytic sites or to alter the electronic and magnetic properties of the material.
The functionalization of iron(III) phthalate frameworks can also be achieved through the encapsulation of guest molecules within the pores of the MOF. While not a modification of the framework itself, this method of derivatization can impart new properties to the composite material.
The stability of the iron(III) phthalate framework is a crucial consideration during post-synthetic modification. While some iron-based MOFs are known for their robustness, the reaction conditions for PSM must be carefully chosen to avoid degradation of the framework structure. researchgate.net
| Modification Strategy | Description | Research Findings and Potential Applications |
| Covalent Linker Modification | Chemical reactions on functional groups of the phthalate linker after framework synthesis. nih.gov | In a related iron-carboxylate MOF, amine groups on the linker were used to attach a BODIPY dye for optical imaging and a cisplatin (B142131) prodrug for anticancer therapy. nih.govnih.gov |
| Modification at Metal Nodes | Coordination of new ligands to the iron(III) centers. | This can be used to introduce catalytically active sites or to tune the magnetic and electronic properties of the framework. |
| Ligand Exchange | Replacement of the original phthalate linkers with different organic linkers. acs.orgresearchgate.net | Allows for fine-tuning of the pore environment and can be used to introduce new functionalities for selective adsorption or catalysis. |
| Guest Encapsulation | Incorporation of molecules within the pores of the framework. | This can be used for controlled drug release or to create composite materials with novel electronic or optical properties. |
Structural Elucidation and Advanced Characterization of Iron Iii Phthalate Complexes
High-Resolution Crystallographic Analysis
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. carleton.edumdpi.com This technique provides unambiguous information on bond lengths, bond angles, and the coordination geometry of the metal center, which are critical for understanding the complex's properties.
While a simple binary crystal structure for "iron(3+);phthalate" is not readily found in the literature, numerous coordination polymers incorporating the iron(III)-phthalate motif have been characterized. In these structures, the phthalate (B1215562) anion often acts as a bridging ligand, linking multiple iron centers to form extended one-, two-, or three-dimensional networks.
For instance, in many iron(III) carboxylate coordination polymers, the Fe(III) ion typically adopts an octahedral coordination geometry. nih.gov The coordination sphere is completed by oxygen atoms from the carboxylate groups of the phthalate ligands and, in some cases, by solvent molecules (e.g., water) or other co-ligands. The Fe-O bond lengths are a key parameter, typically falling in the range of 1.9 to 2.1 Å for high-spin Fe(III) complexes. The phthalate ligand can coordinate in various modes, including chelating to a single metal center or, more commonly, bridging between two or more iron centers, which facilitates the formation of the polymeric network.
Table 1: Representative Crystallographic Data for an Iron(III) Coordination Polymer
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.0140 |
| b (Å) | 13.8250 |
| c (Å) | 7.5720 |
| β (°) | 102.946 |
| Fe(III) Coordination Number | 6 |
| Fe(III) Geometry | Octahedral |
| Typical Fe-O Bond Length (Å) | ~1.9 - 2.1 |
Note: Data is representative of typical iron(III) coordination polymers and may not correspond to a specific iron(III) phthalate complex. nih.gov
Powder X-ray Diffraction (PXRD) is a crucial technique for the characterization of polycrystalline (powdered) materials. ucmerced.edu Its primary role is to confirm the phase purity of a synthesized bulk sample. units.it The experimental PXRD pattern of a newly synthesized iron(III) phthalate complex is compared to a pattern simulated from the atomic coordinates obtained by SCXRD. A match between the peak positions and relative intensities confirms that the bulk material consists of the desired crystalline phase and is free from crystalline impurities.
PXRD is also instrumental in identifying different crystalline forms (polymorphs) of a compound and can be used to study amorphous materials, which lack long-range order and thus produce broad, diffuse diffraction patterns rather than sharp peaks. nih.gov For iron-containing samples, it is often advantageous to use a cobalt (Co) X-ray source instead of the more common copper (Cu) source to reduce fluorescence, which can create high background noise and obscure diffraction peaks.
Advanced Spectroscopic Probes
Spectroscopic techniques probe the interactions of electromagnetic radiation with matter to reveal details about chemical bonding, functional groups, and the electronic environment of specific atoms.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. thermofisher.comthermofisher.com When phthalic acid coordinates to an iron(III) center, its FTIR spectrum undergoes characteristic changes.
The most significant change is observed in the carboxylate region. The broad O-H stretching band of the free carboxylic acid (typically found around 3300-2500 cm⁻¹) disappears, and the sharp C=O stretching vibration (around 1700 cm⁻¹) is replaced by two new distinct bands. orgchemboulder.com These correspond to the asymmetric (ν_asym_) and symmetric (ν_sym_) stretching vibrations of the coordinated carboxylate (COO⁻) group. spectroscopyonline.com
The separation between the wavenumbers of these two bands (Δν = ν_asym_ - ν_sym_) provides insight into the coordination mode of the carboxylate ligand:
Unidentate: One oxygen atom coordinates to the metal. This mode results in a large separation (Δν > 200 cm⁻¹). 911metallurgist.com
Bidentate Chelating: Both oxygen atoms coordinate to the same metal ion. This leads to a smaller separation (Δν < 110 cm⁻¹).
Bidentate Bridging: Each oxygen atom coordinates to a different metal ion, linking them together. The separation is typically intermediate (Δν ≈ 140-200 cm⁻¹). 911metallurgist.com
In addition, new vibrational bands corresponding to the Fe-O bonds typically appear in the low-frequency region of the spectrum (usually below 600 cm⁻¹), providing direct evidence of metal-ligand coordination. researchgate.netresearchgate.net
Table 2: Characteristic FTIR Frequencies for Iron(III) Phthalate Complexes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| Asymmetric Carboxylate Stretch (ν_asym_COO⁻) | 1650 - 1540 | Indicates coordination of the carboxylate group. spectroscopyonline.com |
| Symmetric Carboxylate Stretch (ν_sym_COO⁻) | 1450 - 1360 | Position helps determine the coordination mode. spectroscopyonline.com |
| C-H Aromatic Bending | 895 - 730 | Fingerprint region for the phthalate benzene (B151609) ring. rsc.org |
| Fe-O Stretch | 600 - 400 | Confirms the formation of the metal-oxygen bond. researchgate.net |
Raman spectroscopy is a complementary vibrational technique to FTIR. It relies on the inelastic scattering of monochromatic light (usually from a laser) and is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. ias.ac.in The Raman spectrum of an iron(III) phthalate complex provides a characteristic "fingerprint" that is unique to its structure.
Key features in the Raman spectrum include:
Ring Breathing Modes: Strong, sharp peaks associated with the vibrations of the phthalate aromatic ring, which are useful for identification. rsc.org
Carboxylate Vibrations: The symmetric COO⁻ stretch is often strong in the Raman spectrum, complementing the FTIR data.
Metal-Ligand Modes: Low-frequency vibrations corresponding to Fe-O stretches and other skeletal modes can be observed, providing information about the coordination environment. dtic.mil
A challenge in acquiring Raman spectra for iron complexes can be fluorescence, where the sample absorbs the laser light and re-emits it at a different wavelength, obscuring the weaker Raman scattering. This can sometimes be mitigated by changing the excitation wavelength of the laser. researchgate.net
Table 3: Expected Raman Shifts for Phthalate Ligand in an Iron(III) Complex
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Ring C-H Stretching | 3100 - 3000 | Aromatic C-H vibrations. rsc.org |
| Carboxylate Stretching Modes | 1600 - 1400 | Overlaps with ring stretching modes. rsc.org |
| Ring Breathing/Deformation Modes | 1100 - 600 | Provides a characteristic fingerprint of the ligand. nih.gov |
| Fe-O Stretching Modes | 600 - 400 | Low-frequency modes confirming coordination. osti.gov |
⁵⁷Fe Mössbauer spectroscopy is a highly specific nuclear technique that probes the local environment of iron nuclei. mdpi.com It is exceptionally sensitive to the oxidation state, spin state, and coordination geometry of iron. The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q_). acs.org
Isomer Shift (δ): This parameter is related to the s-electron density at the iron nucleus and is highly indicative of the oxidation state. For high-spin iron(III) complexes, the isomer shift typically falls within a well-defined range, distinguishing it clearly from high-spin iron(II) compounds. asianpubs.org
Quadrupole Splitting (ΔE_Q_): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. A non-zero ΔE_Q_ indicates a distortion from perfect cubic (e.g., octahedral or tetrahedral) symmetry. High-spin Fe(III) has a spherically symmetric d⁵ electron configuration (one electron in each d-orbital), which should theoretically produce no electric field gradient. However, small to moderate quadrupole splitting is often observed due to asymmetries in the surrounding ligand field, providing information about the distortion of the coordination geometry. mdpi.comnih.gov
For a typical octahedral high-spin iron(III) phthalate complex, the Mössbauer spectrum would be expected to show a doublet with parameters confirming the Fe(III) assignment. ias.ac.inresearchgate.net
Table 4: Typical ⁵⁷Fe Mössbauer Parameters for High-Spin Iron(III) Complexes
| Parameter | Typical Value Range (mm/s) | Information Provided |
| Isomer Shift (δ) | +0.20 to +0.50 | Confirms the +3 oxidation state of iron. asianpubs.org |
| Quadrupole Splitting (ΔE_Q) | 0.30 to 0.90 | Indicates distortion from perfect octahedral symmetry. researchgate.netresearchgate.net |
Note: Isomer shift values are typically reported relative to α-iron at room temperature.
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic States and Local Atomic Environment
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the electronic states and local atomic environment of iron in coordination complexes.
X-ray Absorption Near Edge Structure (XANES) spectroscopy, a region of the XAS spectrum, provides information on the oxidation state and coordination geometry of the absorbing atom. For iron(III) phthalate complexes, the position of the Fe K-edge absorption energy would be indicative of the Fe(III) oxidation state. The pre-edge features in the XANES spectrum are particularly sensitive to the coordination environment. For instance, the pre-edge peak is a characteristic fingerprint of the octahedral coordination of Fe(III) mdpi.com. Any shifts in the pre-edge peak position to higher energies would suggest an increase in the oxidation state mdpi.com.
Extended X-ray Absorption Fine Structure (EXAFS) analysis, another component of XAS, can provide detailed information about the local atomic structure around the iron center, including the type, number, and distance of neighboring atoms. In iron(III) phthalate, EXAFS would allow for the determination of Fe-O bond distances and the coordination number of the iron center. For example, in related iron oxide structures, a strong peak at around 1.54 Å in the Fourier transform of the EXAFS data corresponds to the Fe-O coordination shell mdpi.com.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements present. In the analysis of iron(III) phthalate, the high-resolution Fe 2p spectrum is of particular interest. The binding energies of the Fe 2p3/2 and Fe 2p1/2 peaks, as well as the presence of satellite peaks, can confirm the Fe(III) oxidation state. For instance, in mesoporous iron(III) carboxylate materials like MIL-100(Fe), the Fe 2p spectrum is used to verify the presence of Fe(III) researchgate.net. Similarly, in other Fe-based Metal-Organic Frameworks (MOFs), XPS has been used to identify the presence of both Fe(II) and Fe(III) species nih.gov. The C 1s and O 1s spectra would provide information about the phthalate ligand and its coordination to the iron center. For example, in MIL-100(Fe), the C 1s spectrum shows peaks corresponding to the carboxylate groups of the trimesic acid ligand researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-Phase Complexation
Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic complexes such as those of high-spin iron(III) presents unique challenges and opportunities for understanding their behavior in solution. The presence of unpaired electrons in high-spin Fe(III) leads to large chemical shift ranges and significant line broadening of NMR signals, which can make spectral assignment complex nih.govrsc.orgvu.lt.
For iron(III) phthalate complexes in solution, ¹H NMR spectra are expected to show resonances that are significantly shifted from their usual diamagnetic positions due to hyperfine interactions with the paramagnetic iron center. The signals of protons on the phthalate ligand that are closer to the iron center will experience larger paramagnetic shifts and greater line broadening. In some cases, the proton resonances of ligands directly coordinated to Fe(III) can be broadened into the baseline nih.gov.
Despite these challenges, paramagnetic NMR can provide valuable information about the solution-state structure and dynamics of these complexes. Titration studies, where spectra are recorded at different metal-to-ligand ratios, can help in the assignment of resonances and in determining the stoichiometry of the complexes formed in solution vu.lt.
The study of carboxylate coordination to iron(III) complexes using ¹H and ²H NMR has shown that the isotropic shifts are sensitive to the coordination mode of the carboxylate group acs.org. While specific data for iron(III) phthalate is not detailed, the principles from related systems suggest that changes in the coordination environment of the phthalate ligand would be reflected in the NMR spectrum.
Furthermore, ¹⁷O NMR spectroscopy can be a powerful tool to investigate the presence and exchange dynamics of water molecules in the inner coordination sphere of the iron(III) complex nih.govnih.gov. For iron(III) phthalate, this technique could determine if water molecules are directly coordinated to the iron center in solution and at what rate they exchange with the bulk solvent.
Electron Microscopy and Surface Analysis
Scanning Electron Microscopy (SEM) for Morphology and Particle Size
Transmission Electron Microscopy (TEM) for Nanoscale Features and Lattice Imaging
Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the visualization of nanoscale features, internal structure, and, in the case of crystalline materials, lattice fringes.
For iron(III) phthalate complexes, particularly if they are in the form of nanoparticles or have nanoscale porosity, TEM would be an essential characterization tool. Studies on related materials, such as ultra-small iron-gallic acid coordination polymer nanoparticles, have utilized TEM to reveal regular particle sizes of approximately 5 nm nih.gov. High-resolution TEM (HR-TEM) can further provide details about the crystallinity of such nanoparticles. In the context of iron-based MOFs like MIL-53(Fe), HR-TEM has been used to investigate their structure at the nanoscale semanticscholar.org. For crystalline iron(III) phthalate, TEM could potentially be used for lattice imaging to visualize the arrangement of atoms in the crystal structure.
Nitrogen Adsorption-Desorption Isotherms for Porosity and Surface Area Analysis
Nitrogen adsorption-desorption isotherms are used to determine the specific surface area, pore volume, and pore size distribution of porous materials. This technique is particularly relevant for iron(III) phthalate if it forms a porous coordination polymer or a Metal-Organic Framework (MOF).
The shape of the isotherm provides information about the nature of the porosity. For example, iron-based MOFs such as MIL-100(Fe) and MIL-53(Fe) have been characterized by nitrogen adsorption nih.govnih.govmdpi.com. MIL-100(Fe) exhibits a polymodal pore size distribution with both micropores and mesopores, and its nitrogen adsorption isotherm can be used to calculate a Brunauer-Emmett-Teller (BET) surface area mdpi.com. The total pore volume of these materials is also determined from the isotherm data. For instance, some preparations of MIL-53(Fe) have shown relatively small BET surface areas and total pore volumes nih.gov. The type of isotherm, such as Type II or Type IV, gives further clues about the porous structure of the material.
| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Reference |
|---|---|---|---|
| MIL-100(Fe) | 569.191 | 0.4540 | researchgate.net |
| MIL-53(Fe) | 77.63 - 89.69 | 0.0929 - 0.1271 | nih.gov |
Thermal Analysis of Structural Stability
Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Derivative Thermogravimetry (DTG), are employed to investigate the thermal stability and decomposition behavior of iron(III) phthalate complexes.
Studies on hydrated basic iron(III) phthalates (o-, m-, and p-isomers) have provided detailed insights into their thermal decomposition in air. The decomposition process typically begins with the loss of water molecules at lower temperatures, followed by the decomposition of the anhydrous complex at higher temperatures, ultimately yielding iron(III) oxide (α-Fe₂O₃) as the final product akjournals.com.
For iron(III) o-phthalate sesquihydrate, the TGA curve shows an initial weight loss corresponding to the removal of 1.5 water molecules up to 400 K akjournals.com. This is followed by a continuous mass loss until about 1073 K, with a total weight loss of 70.0%, which is in close agreement with the calculated value for the formation of Fe₂O₃ akjournals.com. The DTG curve for this compound exhibits peaks at 353 K and 573 K, indicating the main decomposition stages akjournals.com. The DTA curve shows endothermic and exothermic changes associated with dehydration and decomposition akjournals.com.
A study on potassium tris(phthalato)ferrate(III) hydrate, K₃[Fe(OOC-1,2-(C₆H₄)-COO)₃]·3H₂O, also describes a multi-step decomposition process researchgate.netakjournals.com. The dehydration and subsequent decomposition steps have been investigated, with the cis-dicarboxylate phthalate ligand being prone to the loss of a cyclic anhydride at moderately raised temperatures researchgate.net.
The thermal decomposition of iron(III) m-phthalate trihydrate and iron(III) p-phthalate monohydrate also proceeds through dehydration followed by decomposition of the anhydrous salt, with the formation of α-Fe₂O₃ as the end product akjournals.com.
| Technique | Temperature (K) | Observation | Reference |
|---|---|---|---|
| TGA | up to 400 | 10.5% weight loss (removal of 1.5 H₂O) | akjournals.com |
| TGA | up to 1073 | 70.0% total weight loss (formation of Fe₂O₃) | akjournals.com |
| DTG | 353 | Decomposition peak | akjournals.com |
| DTG | 573 | Decomposition peak | akjournals.com |
Thermogravimetric Analysis (TGA) for Decomposition Pathways and Volatilization Profiles
Thermogravimetric Analysis (TGA) is a crucial technique for investigating the thermal stability and decomposition pathways of coordination complexes such as iron(III) phthalate. nasa.govuni-siegen.de This method measures changes in the mass of a sample as a function of temperature under a controlled atmosphere, providing quantitative insights into processes like dehydration, desorption, and decomposition. uni-siegen.de
Studies on potassium tris(phthalato)ferrate(III) trihydrate (K₃[Fe(phth)₃]·3H₂O), a representative iron(III) phthalate complex, reveal a multi-step thermal decomposition process when heated in a dynamic air atmosphere. researchgate.net The decomposition behavior indicates that the complex undergoes distinct stages of mass loss corresponding to the removal of water molecules followed by the degradation of the organic phthalate ligands. researchgate.netakjournals.com
The initial phase of decomposition involves dehydration, where the water of hydration is lost. researchgate.net This is followed by subsequent steps at higher temperatures corresponding to the decomposition of the anhydrous complex. researchgate.net It has been noted that cis-dicarboxylate complexes involving phthalate ligands are particularly susceptible to losing cyclic anhydrides at moderately elevated temperatures. researchgate.net The thermal decomposition of the tris(phthalato)iron(III) complex to iron oxide was not observed in the investigated temperature range up to 800 K. researchgate.net
The kinetic parameters of these decomposition steps can be calculated using various models to understand the mechanism of the solid-state reactions. researchgate.net
Table 1: TGA Decomposition Stages for a Representative Iron(III) Phthalate Complex
| Decomposition Stage | Temperature Range | Mass Loss Event |
| Stage I | Lower Temperature (<470 K) | Dehydration (Loss of H₂O molecules) |
| Stage II | Moderate Temperature | Initial decomposition of phthalate ligands |
| Stage III | Higher Temperature | Further decomposition of the complex |
Note: The specific temperature ranges and mass loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.
Coordination Chemistry of Iron Iii Phthalate Systems
Ligand Binding Modes and Coordination Geometries of Phthalate (B1215562) with Iron(III)
The interaction between the phthalate ligand and the iron(III) center is multifaceted, leading to a range of coordination geometries and structures. The denticity and coordination mode of the carboxylate groups are pivotal in determining the final architecture of the complex.
The carboxylate groups of the phthalate ligand can coordinate to iron(III) ions in several ways, including monodentate, bidentate, and bridging fashions. mdpi.com In the monodentate mode, only one oxygen atom of a carboxylate group binds to the iron center. The bidentate mode involves both oxygen atoms of the same carboxylate group coordinating to a single iron ion, forming a chelate ring.
However, the most prevalent and structurally significant coordination mode in iron(III) phthalate systems is the bridging mode. scitechnol.comdoaj.orgscitechnol.com In this arrangement, a carboxylate group links two different iron(III) centers. This bridging can occur in a syn-syn, syn-anti, or anti-anti conformation, influencing the distance and magnetic coupling between the iron centers. Research has shown that in some iron(III) phthalate complexes, the carboxyl groups of the phthalate dianion exhibit both monodentate and bridging functions simultaneously within the same structure. scitechnol.comdoaj.orgscitechnol.com This dual functionality contributes to the formation of extended polymeric networks. For instance, in the complex with the chemical formula [Fe₂(o-C₆H₄(COO)₂)₃], both monodentate and bridging coordination of the carboxylate groups are observed. scitechnol.comdoaj.orgscitechnol.com
The coordination number of iron(III) in these complexes is typically six, resulting in a distorted octahedral geometry. researchgate.net The specific coordination environment is determined by the combination of phthalate ligands and any co-ligands or solvent molecules that may be present.
Table 1: Coordination Modes of Carboxylate Groups in Iron(III) Phthalate Complexes
| Coordination Mode | Description | Structural Implication |
| Monodentate | One oxygen from a carboxylate group binds to one Fe(III) ion. | Can lead to terminal ligand positions or act as a point of attachment for further coordination. |
| Bidentate Chelate | Both oxygens from one carboxylate group bind to the same Fe(III) ion. | Forms a stable chelate ring, influencing local geometry. |
| Bridging | A carboxylate group links two different Fe(III) ions. | Key to the formation of polynuclear and polymeric structures. scitechnol.comdoaj.orgscitechnol.com |
The presence of substituents on the phthalate ring, particularly in the positions ortho to the carboxylate groups, can significantly influence the coordination chemistry of the resulting iron(III) complexes. Steric hindrance from bulky ortho-substituents can affect the ability of the carboxylate groups to coordinate in a particular fashion. For example, a bulky substituent may favor a monodentate coordination over a bidentate or bridging mode that requires more space.
Furthermore, electronic effects of the substituents can alter the acidity of the phthalic acid and the electron density on the carboxylate oxygen atoms, thereby influencing the strength of the Fe-O bonds. Electron-withdrawing groups can increase the acidity of the carboxylic acid protons and may lead to different complex formation constants or even stabilize different structural motifs compared to electron-donating groups. While specific studies focusing solely on ortho-substituted phthalate with iron(III) are not abundant in the provided search results, the principles of coordination chemistry suggest that such substitutions would provide a powerful tool for tuning the structural and electronic properties of the resulting complexes. doi.org Studies on other metal-phthalate systems demonstrate that the versatile coordination abilities of o-phthalic acid allow for a variety of structures. researchgate.net
Formation Kinetics and Thermodynamic Stability of Iron(III) Phthalate Complexes
The formation of iron(III) phthalate complexes is governed by both kinetic and thermodynamic factors. The thermodynamic stability of these complexes is quantified by their formation constants (or stability constants), which reflect the equilibrium position of the complexation reaction. Iron(III) is known to form very stable complexes with carboxylate ligands like phthalate. nih.gov
Studies on analogous iron(III)-carboxylate systems provide insight into the expected behavior of iron(III) phthalate. For example, the dissociation kinetics of iron(III) complexes are often studied to understand their stability under various conditions. nih.gov The formation of polynuclear species, such as the "dimer of dimers" motif observed in some iron(III) carboxylate complexes, is a result of a self-assembly process driven by the thermodynamic favorability of the resulting structure. bocsci.com The high stability of these complexes is a key factor in their formation and persistence in solution and the solid state. rsc.org
Table 2: Factors Influencing Formation and Stability of Iron(III) Phthalate Complexes
| Factor | Influence on Kinetics | Influence on Thermodynamics |
| pH | Affects the protonation state of phthalic acid and the hydrolysis of Fe(III), influencing reaction rates. researchgate.net | Determines the speciation of the complex and its overall stability constant. nih.gov |
| Temperature | Generally increases reaction rates according to the Arrhenius equation. | Affects the equilibrium constant (ΔG = -RTlnK), with the effect depending on the enthalpy of reaction. |
| Solvent | Can influence reaction pathways and the solubility of reactants and products. | The nature of the solvent can affect the stability of the complex through solvation effects. |
| Ligand Concentration | Higher concentrations of phthalate will generally increase the rate of formation. | Influences the equilibrium position towards the formation of higher-order complexes. |
Supramolecular Interactions and Self-Assembly in Iron(III) Phthalate Systems
Beyond the primary coordination bonds between iron and phthalate, supramolecular interactions play a crucial role in the self-assembly of these systems into more complex and extended architectures. These non-covalent interactions, though weaker than coordination bonds, are highly directional and collectively contribute significantly to the stability and structure of the final material.
Hydrogen bonding is a prominent supramolecular interaction in iron(III) phthalate systems, especially when water molecules or other protic co-ligands are present in the coordination sphere or as lattice-held solvent molecules. These hydrogen bonds can link different complex units together, forming intricate one-, two-, or three-dimensional networks. researchgate.net For example, coordinated water molecules can act as hydrogen bond donors, while the carboxylate oxygen atoms of the phthalate ligands can act as acceptors.
The ability of the phthalate ligand to act as a bridging unit is fundamental to the formation of polymeric and layered structures in iron(III) phthalate systems. scitechnol.comdoaj.orgscitechnol.com When phthalate ligands bridge multiple iron(III) centers, one-dimensional chains are often formed. These chains can then be further organized into two-dimensional layers or three-dimensional frameworks through additional bridging ligands or supramolecular interactions like hydrogen bonding and π-π stacking. researchgate.netunist.ac.kr
Research has explicitly identified that iron(III) phthalate complexes can form polymer-layered structures. scitechnol.comdoaj.orgscitechnol.comijcce.ac.ir In the complex [Fe₂(o-C₆H₄(COO)₂)₃], the combination of monodentate and bridging carboxylate groups leads to a polymeric and layered framework. ijcce.ac.ir These extended structures are a hallmark of metal-organic frameworks (MOFs) and coordination polymers, where the predictable coordination of metal ions and organic linkers leads to materials with potentially porous and functional properties. The self-assembly process is a spontaneous organization of the individual molecular components into these ordered, extended structures, driven by the formation of stable coordination bonds and favorable supramolecular interactions. unist.ac.kr
Spin States and Magnetic Anisotropy in Iron(III) Phthalate Complexes
The magnetic properties of iron(III) complexes are dictated by the electron configuration of the d-orbitals of the metal center. Iron(III) has a d5 electron configuration, which can result in different spin states depending on the ligand field environment created by the coordinating ligands. The phthalate ligand, coordinating through its carboxylate oxygen atoms, typically creates a weak to moderate ligand field.
In an octahedral or pseudo-octahedral geometry, the five d-orbitals split into two sets: the lower energy t2g set and the higher energy eg set. For a d5 ion like Fe(III), the electrons can arrange in two primary configurations:
High-Spin (HS): When the ligand field splitting energy (Δo) is smaller than the spin-pairing energy (P), electrons will occupy all five d-orbitals individually before pairing up. This results in five unpaired electrons and a total spin quantum number S = 5/2. This is the most common state for Fe(III) with weak-field ligands like carboxylates.
Low-Spin (LS): With strong-field ligands, Δo is greater than P, forcing the electrons to pair in the lower energy t2g orbitals first. This results in one unpaired electron and a total spin quantum number S = 1/2.
Research on mixed-ligand iron complexes containing phthalate has shown that the Fe(III) center is typically in a high-spin state. For instance, in bishydrazine metal phthalates with the general formula M(C6H4(COO)2)2N2H4, where M includes iron, the magnetic and spectral data suggest a spin-free (high-spin) Fe(III) center in an octahedral geometry. tandfonline.com The presence of five unpaired electrons in the d-orbitals makes these complexes significantly paramagnetic.
Table 1: Possible Spin States for d5 Iron(III) Complexes
| Spin State | Spin Quantum Number (S) | Number of Unpaired Electrons | Electron Configuration (Octahedral) | Typical Ligand Field |
|---|---|---|---|---|
| High-Spin | 5/2 | 5 | t2g3 eg2 | Weak |
| Low-Spin | 1/2 | 1 | t2g5 eg0 | Strong |
Magnetic Anisotropy refers to the directional dependence of a material's magnetic properties. In mononuclear iron complexes, this property arises from the interaction of the electron spin with the orbital angular momentum (spin-orbit coupling) and the influence of the ligand field. For a high-spin Fe(III) complex (S = 5/2), which has a spherically symmetric 6A1g ground term, the magnetic anisotropy is generally small. However, distortions from perfect octahedral or tetrahedral symmetry can lead to a splitting of the ground state even in the absence of an external magnetic field, a phenomenon known as zero-field splitting (ZFS) .
This splitting is described by the axial (D) and rhombic (E) ZFS parameters. A negative D value indicates that the MS = ±5/2 states are lowest in energy, leading to an "easy-axis" of magnetization, a key feature for single-molecule magnets (SMMs). berkeley.edu A positive D value signifies an "easy-plane" of anisotropy. The magnitude of D is influenced by the coordination geometry and the nature of the ligands. While specific ZFS parameters for a pure iron(III) phthalate complex are not extensively documented in the literature surveyed, the distorted coordination environment provided by the phthalate ligand would be expected to induce some degree of magnetic anisotropy. The energy of a magnetic system is dependent on the direction of an applied field, resulting in energy minima along certain "easy axes" and maxima along "hard axes". aps.org
Redox Chemistry of Iron(III) Centers within Phthalate Ligand Environments
The redox chemistry of iron, cycling between its ferrous (FeII) and ferric (FeIII) states, is fundamental to many chemical and biological processes. The phthalate ligand, by coordinating to the iron center, significantly influences the redox potential of the FeIII/FeII couple and the kinetics of electron transfer.
This behavior is crucial in understanding iron's role in enzymatic systems. The phthalate dioxygenase (PDO) system, a Rieske non-heme iron enzyme, catalyzes the dihydroxylation of phthalate. acs.org In this enzyme, electrons are transferred to a mononuclear iron center to facilitate the reaction with oxygen. A notable finding is that during the catalytic cycle of PDO, the mononuclear iron center remains in the ferrous (FeII) state upon completion of the oxidation of the substrate. acs.org This is in contrast to other related dioxygenases where the iron center ends up in the ferric (FeIII) state. This suggests that the phthalate-binding environment within the enzyme's active site modulates the redox properties of the iron center to facilitate its specific catalytic function, preventing the iron from being readily oxidized to Fe(III).
The interaction between the iron center and its redox partners is also governed by the ligand environment. In the phthalate dioxygenase system, communication between the Rieske [2Fe-2S] cluster and the mononuclear Fe(II) center is facilitated by bridging amino acid residues, and this communication is regulated by the redox state of the Rieske center and the binding of the phthalate substrate. nih.gov Furthermore, in bimetallic catalyst systems used for environmental remediation, the presence of phthalates can influence the electron transfer cycles between different metal centers, such as Fe2+/Fe3+ and Mn2+/Mn3+/Mn4+, affecting the efficiency of processes like the degradation of pollutants. mdpi.comresearchgate.net
Table 2: Influence of Phthalate Ligand on Iron Redox Properties
| System | Observation | Implication | Reference(s) |
|---|---|---|---|
| Aqueous Fe(II) Solutions | The oxidation rate of Fe(II) is decreased in the presence of phthalate ions. | The phthalate ligand stabilizes the Fe(II) oxidation state relative to Fe(III). | researchgate.net |
| Phthalate Dioxygenase (PDO) Enzyme | Mononuclear iron center remains as Fe(II) after the catalytic reaction. | The active site environment, including phthalate binding, tunes the iron's redox potential to maintain the Fe(II) state for catalysis. | acs.org |
Electronic Structure and Spectroscopic Properties of Iron Iii Phthalate
Ligand Field Theory and d-Orbital Splitting in Iron(III) Phthalates
Ligand Field Theory (LFT) is an extension of Crystal Field Theory (CFT) and provides a more complete model of the electronic structure of transition metal complexes by considering both electrostatic interactions and the covalent nature of metal-ligand bonds. numberanalytics.comlibretexts.org When the Fe³⁺ ion is surrounded by ligands, such as the carboxylate groups from phthalate (B1215562), the degeneracy of its five d-orbitals is lifted. quora.comnumberanalytics.com The way these orbitals split depends on the geometry of the coordination complex. In many carboxylate complexes, the iron center is in an octahedral or distorted octahedral environment.
In an octahedral field, the d-orbitals split into two sets with different energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.orglibretexts.org The energy separation between these sets is known as the ligand field splitting parameter (Δo or 10Dq). libretexts.orguri.edu
The Fe³⁺ ion has a d⁵ configuration. The arrangement of these five electrons in the split d-orbitals depends on the relative magnitudes of the ligand field splitting energy (Δo) and the spin-pairing energy (P), which is the energy required to place two electrons in the same orbital.
High-Spin State : If Δo is smaller than P, the electrons will occupy the higher-energy eg orbitals before pairing up in the lower-energy t₂g orbitals. This results in a configuration of (t₂g)³(eg)² with five unpaired electrons. libretexts.org
Low-Spin State : If Δo is larger than P, the electrons will fill the lower-energy t₂g orbitals completely before occupying the eg orbitals, leading to a (t₂g)⁵ configuration with one unpaired electron. libretexts.org
Phthalate, as a carboxylate ligand, is generally considered a weak-field ligand, meaning it produces a relatively small Δo. Consequently, iron(III) phthalate complexes are typically high-spin. libretexts.orgresearchgate.net
The ground state of a high-spin d⁵ ion in an octahedral field is ⁶A₁g. According to the rules of electronic transitions, any transition from this ground state to an excited state must involve a change in spin multiplicity (a spin-forbidden transition), as all excited states have a different spin. researchgate.net These spin-forbidden d-d transitions are typically weak, resulting in pale colors for many high-spin Fe³⁺ complexes. The interpretation of the ligand field spectra for d⁵ ions is complex due to the large number of possible spin-forbidden transitions. researchgate.net
Table 1: Ligand Field Parameters for Fe³⁺ in Different Coordination Environments
| Parameter | Description | Typical Value/Observation |
| Δo (or 10Dq) | Ligand Field Splitting Energy | For Fe³⁺ with oxygen-donor ligands, this value is moderate, leading to high-spin complexes. For example, [Fe(H₂O)₆]³⁺ has a Δo of 14,300 cm⁻¹. libretexts.org |
| B (Racah Parameter) | Inter-electronic Repulsion | Reflects the extent of covalency (nephelauxetic effect). Lower values indicate higher covalency. |
| C (Racah Parameter) | Inter-electronic Repulsion | Often considered in relation to B (C/B ratio). researchgate.net |
| Spin State | Electron Configuration | High-spin, (t₂g)³(eg)², is expected for iron(III) phthalate. |
Charge Transfer Transitions and Optical Absorption Characteristics
The optical absorption spectrum of iron(III) phthalate is characterized by both d-d transitions and more intense charge-transfer bands.
d-d Transitions : As discussed, the transitions between the split d-orbitals of the high-spin Fe³⁺ center are spin-forbidden. These appear as weak absorption bands in the visible region of the spectrum. For instance, studies of Fe³⁺ ions doped into potassium hydrogen phthalate crystals show absorption peaks in the visible region between 450 and 500 nm, which are attributed to ligand interactions. researchgate.net In related systems, such as the mixed-valence mineral voltaite, Fe³⁺ ligand-field transitions are observed around 14,000 cm⁻¹ (714 nm, ⁶A₁g→⁴T₁g), 19,000 cm⁻¹ (526 nm, ⁶A₁g→⁴T₂g), and 23,500 cm⁻¹ (425 nm, ⁶A₁g→⁴A₁g, ⁴Eg). researchgate.netrsc.org
Ligand-to-Metal Charge Transfer (LMCT) : More prominent features in the UV-Vis spectrum of Fe³⁺ complexes are typically the intense Ligand-to-Metal Charge Transfer (LMCT) bands. nih.gov These transitions involve the excitation of an electron from a high-energy orbital on the phthalate ligand to a lower-energy d-orbital on the Fe³⁺ center. Fe(III)-carboxylate complexes are known to absorb light in the near-UV and visible regions due to LMCT. koreascience.kracs.org For example, the Fe(III)-tartrate complex, another carboxylate complex, shows a significant absorption band at 345 nm. koreascience.kr These intense LMCT bands are often responsible for the yellowish-brown color of many Fe³⁺ solutions and can obscure the weaker d-d transitions.
Table 2: Reported Absorption Maxima for Fe(III) in Phthalate-Containing Systems
| System | λmax (nm) | Assignment/Context | Source(s) |
| Fe³⁺ doped in Potassium Hydrogen Phthalate | 450-500 | Ligand interaction bands | researchgate.net |
| Fe(III)-chelate in Phthalate Buffer (pH 3.75) | 420, 650 | Complex formation with Mordant Blue-9 dye | tiu.edu.iq |
| Fe(III) with Squaric Acid in Phthalate Buffer (pH 2.7) | 515 | Complex formation | ajrconline.org |
| Fe(III)-Tartrate Complex | 345 | LMCT | koreascience.kr |
Photophysical Properties and Luminescence Phenomena
The photophysical properties of most iron(III) complexes, including iron(III) phthalate, are dominated by non-radiative decay processes. Typically, Fe³⁺ complexes are non-luminescent or very weakly luminescent at room temperature. nih.gov The presence of low-lying, thermally accessible ligand field (d-d) states provides an efficient pathway for the de-excitation of any initial excited state (like an LMCT state) without the emission of light. nih.govroyalsocietypublishing.org
In fact, the Fe³⁺ ion is often an effective quencher of luminescence. For example, luminescent metal-organic frameworks (MOFs) often show a decrease or complete quenching of their fluorescence in the presence of Fe³⁺ ions. acs.org This quenching occurs because the energy from the MOF's excited state can be transferred to the Fe³⁺ center, which then decays non-radiatively.
A related phenomenon that involves a phthalate derivative is the chemiluminescence of luminol. The oxidation of luminol, a reaction often catalyzed by iron, produces 3-aminophthalate (B1234034) in an electronically excited state. wikipedia.org This excited molecule then relaxes to its ground state by emitting a photon of light, typically around 425 nm. wikipedia.org While this demonstrates that a phthalate derivative can be the emitting species, it is a specific reaction pathway and does not represent intrinsic luminescence of iron(III) phthalate itself.
Electronic Delocalization and Inter-Valence Charge Transfer
Electronic delocalization involves the distribution of electron density over several atoms in a molecule. In iron(III) phthalate, there can be a degree of covalent interaction between the metal d-orbitals and the π-system of the phthalate ligand. This delocalization stabilizes the complex and influences its electronic properties. benchchem.com The planar, conjugated structure of the phthalocyanine (B1677752) ligand, a relative of phthalate, is noted to facilitate electron delocalization, which enhances the reactivity of the central iron atom. benchchem.com Similar, though less extensive, delocalization can be expected with the phthalate ligand.
Inter-valence charge transfer (IVCT) is a distinct electronic transition that occurs specifically in mixed-valence compounds, where a metal is present in more than one oxidation state (e.g., Fe²⁺ and Fe³⁺) within the same molecule or crystal lattice. nih.gov If a mixed-valence iron phthalate complex were formed, an electron could be transferred from the Fe²⁺ center to the Fe³⁺ center upon absorption of light.
This IVCT process gives rise to a characteristic broad and intense absorption band that is not present in the spectra of the single-valence species. researchgate.netrsc.org These bands are typically found in the near-infrared (NIR) region of the spectrum. The energy and intensity of the IVCT band provide insight into the degree of electronic communication and delocalization between the metal centers. nih.gov For example, in the mixed-valence mineral voltaite, a broad IVCT band is centered at 16,500 cm⁻¹ (606 nm). rsc.org The observation of such a band in an iron phthalate system would be definitive evidence for a mixed-valence state with significant electronic delocalization between the iron ions.
Catalytic Applications of Iron Iii Phthalate
Homogeneous and Heterogeneous Catalysis
Iron-based catalysis can be broadly categorized into homogeneous and heterogeneous systems. encyclopedia.pub In homogeneous catalysis, the iron catalyst exists in the same phase as the reactants, typically in an aqueous solution. researchgate.net This often involves soluble Fe(III) salts that form aquacomplexes or complexes with organic ligands like phthalates. researchgate.net Heterogeneous catalysis involves a catalyst in a different phase from the reactants, such as solid iron oxides or iron complexes immobilized on a solid support. mdpi.commdpi.com
While homogeneous systems can offer high activity, heterogeneous catalysts are often preferred for their ease of separation from the reaction mixture and potential for reuse. mdpi.comresearchgate.net Research has explored immobilizing iron complexes on various supports like silica, zeolites, and polymers to bridge the gap between the two types of catalysis. mdpi.com In the context of iron(III) phthalate (B1215562), its catalytic activity is observed in both systems. In aqueous degradation processes, dissolved Fe(III) ions can form complexes with phthalates, acting as homogeneous catalysts. researchgate.net Conversely, iron oxides or iron-containing metal-organic frameworks (MOFs) can act as heterogeneous catalysts for similar reactions. nih.govnih.gov
The Fenton reaction is a cornerstone of advanced oxidation processes, utilizing a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst, typically Fe(II), to generate powerful hydroxyl radicals (•OH) for the oxidation of organic pollutants. researchgate.net The photo-Fenton process enhances this system by using light (UV or visible) to promote the reduction of Fe(III) back to the catalytically active Fe(II), thereby accelerating the reaction and enabling the use of Fe(III) salts as the initial catalyst. tandfonline.com
Iron(III) complexes with carboxylates, such as phthalate, can participate in photo-Fenton-like processes. researchgate.net In these systems, the irradiation of the Fe(III)-phthalate complex leads to a ligand-to-metal charge transfer, generating Fe(II) and initiating the Fenton cycle for pollutant degradation. researchgate.netrsc.org This process is particularly effective for the degradation of stable organic pollutants in water. researchgate.net For instance, the degradation of dimethyl phthalate (DMP) is significantly enhanced in a Fe(III)/H₂O₂ system under visible light, where the iron complex acts as a photosensitizer and a catalyst for H₂O₂ decomposition. researchgate.netrsc.org The efficiency of these systems is influenced by factors such as pH, with an optimal range typically between 3.0 and 4.0, and the concentrations of the iron catalyst and H₂O₂. researchgate.net
Research has demonstrated that even in the absence of H₂O₂, the photo-degradation of pollutants like dibutyl phthalate (DBP) can occur in the presence of Fe(III) in an aqueous solution, where the photolysis of Fe(III)-aqua complexes generates the necessary hydroxyl radicals. researchgate.net The process is catalytic because the Fe(II) produced is re-oxidized to Fe(III), allowing the cycle to continue. researchgate.net
Table 1: Research Findings on Fenton and Photo-Fenton-like Degradation using Iron Catalysts
| Pollutant | Catalyst System | Conditions | Degradation Efficiency | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Dimethyl Phthalate (DMP) | Fe(III)/tartrate/H₂O₂ | Visible light, pH 3.0-4.0 | Effective photodegradation | The system effectively utilizes visible light. The Fe(III)-carboxylate complex is crucial for the reaction. | researchgate.net |
| Dibutyl Phthalate (DBP) | Fe(III) in aqueous solution | Sunlight or monochromatic irradiation | Complete mineralization over time | Degradation is initiated by hydroxyl radicals from excited Fe(III) aquacomplexes. The process is catalytic due to Fe(III) regeneration. | researchgate.net |
| Rhodamine B (RhB) | Fe(III)-porphyrin ⊂ UiO-66 MOF / H₂O₂ | Visible light | ~100% in 60 min | The iron-porphyrin complex acts as both a photosensitizer and a Fenton-like catalyst, accelerating the reaction. | rsc.org |
| Pentachlorophenol (PCP) | H₂O₂/Fe(III)/Humic Acid | pH 5.0, light irradiation | >90% in 5 hours | The presence of humic acid, an organic ligand, significantly enhances the degradation of PCP in the photo-Fenton system. | acs.org |
| Ciprofloxacin | Bioschwertmannite / H₂O₂ / EDTA | pH 5, UV irradiation | 99.16% | The use of EDTA as a chelating agent enhances iron solubility and promotes the photo-reduction of Fe(III) to Fe(II), facilitating the photo-Fenton reaction. | tandfonline.com |
The primary mechanism for the degradation of organic compounds in Fenton and photo-Fenton systems is the generation of highly reactive radical species.
Hydroxyl Radical (•OH) Generation: In acidic aqueous solutions, Fe(III) exists as various aquacomplexes, such as [Fe(H₂O)₆]³⁺ and the deprotonated species [Fe(OH)(H₂O)₅]²⁺. Under UV or sunlight irradiation, these complexes, particularly [Fe(OH)]²⁺, undergo a photoredox process involving an intramolecular ligand-to-metal charge transfer (LMCT). This process generates an Fe(II) ion and a hydroxyl radical (•OH), which is a powerful, non-selective oxidant capable of degrading a wide range of organic pollutants. researchgate.net
The reaction can be summarized as: Fe(OH)²⁺ + hν → Fe²⁺ + •OH researchgate.net
The Fe²⁺ generated can then react with hydrogen peroxide in a classical Fenton reaction to produce another hydroxyl radical, propagating the degradation process: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ researchgate.net
Sulfate (B86663) Radical (SO₄•⁻) Generation: In addition to hydroxyl radicals, sulfate radicals (SO₄•⁻) have emerged as another powerful oxidant for environmental remediation. researchgate.net Sulfate radicals can be generated by activating persulfates, such as peroxymonosulfate (B1194676) (PMS, HSO₅⁻) or peroxydisulfate (B1198043) (PDS, S₂O₈²⁻), with catalysts like iron ions. frontiersin.org
The activation process can be initiated by either Fe(II) or Fe(III): Fe²⁺ + S₂O₈²⁻ → Fe³⁺ + SO₄•⁻ + SO₄²⁻ Fe³⁺ + S₂O₈²⁻ → Fe²⁺ + S₂O₈•⁻
In systems involving sulfur-containing minerals like pyrite (B73398) (FeS₂), sulfides can act as the dominant electron donor for activating PMS and mediating the regeneration of Fe(II), which in turn activates PMS to generate sulfate radicals for the degradation of pollutants like diethyl phthalate (DEP). capes.gov.br The conversion of sulfur species during the reaction can also lead to intermediates like sulfite (B76179) (SO₃²⁻), which is found to be a key species responsible for generating sulfate radicals. capes.gov.br The combination of UV light with a persulfate/Fe(II) system has been shown to be highly effective for removing phthalic acid from aqueous solutions. jbums.org
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net Iron(III) phthalate and related iron compounds are key catalysts in several AOPs, including photocatalysis and electrochemical catalysis. researchgate.netiwaponline.com
Photocatalysis is an AOP that utilizes a semiconductor catalyst (photocatalyst) and a light source to generate reactive oxygen species. While materials like TiO₂ are common photocatalysts, iron(III) complexes and iron oxides also exhibit significant photocatalytic activity. researchgate.netnih.gov
The photocatalytic degradation of dibutyl phthalate (DBP) has been demonstrated using α-Fe₂O₃ (hematite) nanoparticles under UV irradiation. nih.govroyalsocietypublishing.org In this heterogeneous system, the presence of H₂O₂ enhances the degradation efficiency. The process involves the generation of active hydroxyl radicals that attack the DBP molecule. royalsocietypublishing.org The degradation pathway proceeds through several intermediates, including ortho-phthalate monobutyl ester, benzoic acid, and benzaldehyde, before eventual mineralization to CO₂ and H₂O. nih.govroyalsocietypublishing.org The efficiency of such systems is dependent on parameters like catalyst loading, H₂O₂ concentration, and pH. nih.gov
In homogeneous systems, Fe(III) complexes with phthalates or other organic acids act as photocatalysts. researchgate.netresearchgate.net The degradation of dibutyl phthalate (DBP) induced by Fe(III) in aqueous solution under sunlight is an example of a homogeneous photocatalytic process. researchgate.net The excitation of the Fe(III)-aqua complex is the key step that produces hydroxyl radicals responsible for the degradation. researchgate.net This method is considered environmentally friendly as it utilizes naturally abundant iron and sunlight. researchgate.net
Table 2: Research Findings on Photocatalytic Degradation of Organic Pollutants
| Pollutant | Catalyst System | Intermediates Identified | Final Products | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Dibutyl Phthalate (DBP) | α-Fe₂O₃ nanoparticles / H₂O₂ / UV | Ortho-phthalate monobutyl ester, methyl benzoic acid, benzoic acid, benzaldehyde, heptyl aldehyde | CO₂, H₂O | Hollow α-Fe₂O₃ nanoparticles showed the highest efficiency. Degradation reached 93% in 90 minutes under optimal conditions (pH 6.5). | nih.govroyalsocietypublishing.orgfigshare.com |
| Dibutyl Phthalate (DBP) | Fe(III) in aqueous solution / Sunlight | Hydroxy, dihydroxy, and carboxylic derivatives | CO₂, H₂O | The process is catalytic due to the continuous regeneration of Fe(III) and formation of •OH radicals, leading to complete mineralization. | researchgate.net |
| Dimethyl Phthalate (DMP) | Fe(III)/tartrate/H₂O₂ / Light | Not specified | Not specified | The system can effectively use various light sources, including fluorescent lamps and sunlight, with an optimal pH of 3.0-4.0. | researchgate.net |
| Rhodamine B (RhB) | Fe(III)-porphyrin ⊂ UiO-66 MOF / H₂O₂ / Visible Light | Not specified | Mineralized products (indicated by COD removal) | The integrated MOF structure acts as a recyclable, visible-light-driven photocatalyst with accelerated Fenton-like kinetics. | rsc.org |
Electrochemical catalysis plays a vital role in energy conversion and storage technologies, such as fuel cells and metal-air batteries. The oxygen reduction reaction (ORR) and the oxygen evolution reaction (OER) are the core reactions in these devices. Iron-based materials have emerged as promising, cost-effective alternatives to precious metal catalysts like platinum. oaepublish.commdpi.com
While direct studies on iron(III) phthalate for ORR/OER are limited, research on analogous iron complexes, particularly iron phthalocyanine (B1677752) (FePc), provides significant insights. FePc contains a square planar Fe-N₄ moiety that is structurally similar to the active sites in highly effective non-precious metal catalysts. oaepublish.comosti.gov Composites of FePc nanoparticles on carbon nanotubes have demonstrated superior ORR activity in alkaline media, attributed to the strong interaction between the Fe²⁺ center and O₂, which weakens the O-O bond and facilitates a 4-electron reduction pathway. researchgate.net In dual-functional catalysts designed for rechargeable zinc-air batteries, Fe-N₄ moieties from iron phthalocyanine have been identified as the primary active sites for the ORR, while other components of the composite catalyst facilitate the OER. oaepublish.com
Furthermore, simple iron oxides like nanoscale Fe₃O₄ have been investigated as robust electrocatalysts for the ORR. These materials show significant catalytic activity, superior stability, and enhanced tolerance to methanol (B129727) and CO poisoning compared to platinum-based catalysts, making them a promising alternative for various applications. mdpi.com
Organic Transformation Catalysis
Beyond degradation reactions, iron catalysts are widely used in organic synthesis to facilitate a variety of transformations, including C-C bond formation, C-H activation, and oxidation reactions. mdpi.com The use of heterogeneous iron catalysts is particularly appealing as it combines the high reactivity of iron with the benefits of easy catalyst recovery and recycling. mdpi.comrsc.org
Iron(III) complexes have been developed as catalysts for numerous organic reactions. For instance, iron(III) complexes with specific ligands are used to catalyze the formation of polyurethanes from polyisocyanates and polyols. google.com In these applications, the iron catalyst influences the curing rate and final properties of the polymer material. google.com
In the realm of oxidation reactions, iron-based catalysts are efficient for the selective oxidation of alcohols to aldehydes under mild conditions, often using environmentally benign oxidants like O₂ or H₂O₂. mdpi.com Heterogeneous catalysts, such as iron oxides supported on various materials, are particularly effective. rsc.org Although specific examples detailing the use of unsupported iron(III) phthalate in these transformations are not abundant in recent literature, the principles of iron catalysis suggest its potential. The catalytic cycle typically involves the interaction of the iron center with the oxidant and the organic substrate to facilitate the transfer of oxygen atoms or the abstraction of hydrogen. mdpi.com
C-C Bond Formation and Polymerization Reactions
Iron catalysts are widely recognized for their ability to facilitate the formation of carbon-carbon bonds and to catalyze polymerization reactions. mdpi.comencyclopedia.pub Iron(III) compounds, in particular, have been employed in a variety of cross-coupling and polymerization processes.
Detailed Research Findings:
Iron-catalyzed cross-coupling reactions provide a powerful tool for C-C bond formation, offering an economical and environmentally friendly alternative to methods using noble metals like palladium or nickel. banglajol.infokyoto-u.ac.jp For instance, iron(III) chloride (FeCl₃) has been shown to catalyze the coupling of aryl Grignard reagents with aryl halides to produce biphenyl (B1667301) and terphenyl derivatives. banglajol.info The mechanism is thought to involve the formation of an iron(III) intermediate which, through a series of reduction and oxidative addition steps, facilitates the formation of the new C-C bond. banglajol.info Similarly, iron(II)–hexadecafluorophthalocyanine has been used for the oxidative cross-coupling of tertiary anilines with hydroxyarenes using air as the oxidant. nih.gov
In the realm of polymerization, iron-based catalysts are effective in techniques like Atom Transfer Radical Polymerization (ATRP), a method for creating well-defined polymers. nsf.govmdpi.com The catalytic cycle in ATRP relies on the reversible switching between iron(II) and iron(III) oxidation states to control the polymerization process. mdpi.com The efficiency of these iron catalysts is highly dependent on the ligand structure. mdpi.commdpi.com For example, iron(III) chloride has demonstrated unexpected catalytic activity in the polycondensation of renewable diols like 2,3-butanediol (B46004) with dicarboxylic acids. libretexts.org It has also been implicated in the crosslinking reactions that lead to char formation during the thermal degradation of polymers like poly(vinyl chloride) (PVC), a process akin to cationic polymerization. mdpi.com
While direct data on iron(III) phthalate is scarce, it is plausible that the phthalate ligand could modulate the Lewis acidity and redox potential of the iron(III) center, thereby influencing its activity in C-C bond formation and polymerization reactions.
Table 1: Examples of Iron-Catalyzed C-C Bond Formation and Polymerization Reactions
| Catalyst | Reaction Type | Reactants | Oxidant/Conditions | Product(s) | Reference(s) |
| Iron(III) chloride | Cross-Coupling | Phenylmagnesium bromide + 1,4-Dibromobenzene | THF solvent | p-Terphenyl, Biphenyl | banglajol.info |
| Iron(II) Phthalocyanine Complex | Oxidative Cross-Coupling | Tertiary Anilines + Hydroxyarenes | Air, Methanesulfonic acid | Biaryl compounds | nih.gov |
| Iron(III) chloride | Polycondensation | 2,3-Butanediol + 2,5-Furandicarboxylic acid | Melt polymerization | Fully renewable polyester | libretexts.org |
| General Iron Catalysts | Atom Transfer Radical Polymerization (ATRP) | Vinyl monomers (e.g., methacrylates) | Initiator (e.g., alkyl halide) | Well-defined polymers | nsf.govmdpi.com |
Hydrogenation, Dehydration, and Hydrocarboxylation Processes
Iron-based catalysts are also explored for reduction, dehydration, and carbonylation reactions, which are fundamental processes in industrial chemistry. mdpi.comencyclopedia.pubresearchgate.net
Detailed Research Findings:
Hydrogenation: The hydrogenation of phthalates is an industrially relevant reaction. While many processes use ruthenium, platinum, or nickel catalysts, iron-based systems are being investigated as more sustainable alternatives. mdpi.comgoogle.com For example, the hydrogenation of dimethyl phthalate has been studied using ruthenium-based homogeneous catalysts. rsc.org Iron oxides have been utilized for the catalytic hydrogenation of various organic compounds. rsc.org The specific use of iron(III) phthalate for these hydrogenations is not well-documented, but the general catalytic activity of iron complexes in hydrogenation suggests it as a potential area for research. encyclopedia.pubresearchgate.net
Dehydration: The dehydration of alcohols to form alkenes is a classic acid-catalyzed reaction. libretexts.org Strong acids like sulfuric or phosphoric acid are typically used. libretexts.org Given that iron(III) compounds can act as Lewis acids, iron(III) phthalate could potentially catalyze such reactions. The reaction generally proceeds via an E1 or E2 mechanism, initiated by the protonation of the alcohol's hydroxyl group to form a good leaving group (water). libretexts.org
Hydrocarboxylation: This process involves the addition of H₂ and CO across a double or triple bond to form a carboxylic acid. Iron complexes have been investigated for these reactions. For instance, C-scorpionate iron(II) complexes have been used as catalysts for the hydrocarboxylation of cyclohexane (B81311) to produce cyclohexanecarboxylic acid with good yields and high selectivity. scitepress.org While specific applications of iron(III) phthalate in hydrocarboxylation are not detailed in the literature, the broader family of iron carboxylates has been studied as catalyst precursors for various oxidation and carbonylation reactions. acs.org
Catalyst Stability, Reusability, and Deactivation Mechanisms
The practical applicability of any catalyst hinges on its stability, its ability to be reused over multiple cycles without significant loss of activity, and an understanding of how it deactivates.
Detailed Research Findings:
The stability and reusability of heterogeneous iron catalysts are key advantages. For instance, a catalyst derived from waste-iron electrocoagulated algal biomass used for dimethyl phthalate (DMP) removal showed stable performance over eight cycles with only a minor decline in efficiency. frontiersin.org Similarly, a binuclear Fe(III) Schiff-base complex demonstrated high reusability for the degradation of dibutyl phthalate (DBP), maintaining over 95% degradation efficiency for at least 10 cycles with no significant iron leaching. scitepress.org However, the stability of iron-based catalysts can be highly dependent on the reaction conditions, particularly pH. The metal-organic framework MIL-53(Fe), which contains iron centers, was found to be unstable in acidic conditions (pH 2.5-3.0), leading to significant iron leaching. nih.gov
Deactivation of iron-based catalysts can occur through several mechanisms, which can be broadly categorized as chemical, mechanical, or thermal. researchgate.net Common deactivation pathways include:
Poisoning: The strong chemisorption of reactants, products, or impurities onto the active sites. For iron catalysts in Fischer-Tropsch synthesis, sulfur compounds are well-known poisons. researchgate.net
Fouling/Coking: The physical deposition of substances, such as carbonaceous residues (coke), onto the catalyst surface, which blocks active sites and pores. researchgate.netresearchgate.net
Sintering: The thermal degradation of the catalyst, leading to a loss of active surface area through the growth of metal crystallites or the collapse of the support structure. researchgate.net
Phase Change: Chemical transformation of the active iron phase into a less active or inactive one. For example, in polymerization reactions, the over-reduction of the active iron species by a cocatalyst can lead to deactivation. acs.org In iron-based Fischer-Tropsch catalysts, the active iron carbide phases can be converted to inactive iron oxides. researchgate.net
For iron catalysts used in polymerization, deactivation can be particularly rapid. The high affinity of certain atoms (like chlorine in some initiating systems) to the iron center can lead to inefficient deactivation of growing polymer chains, resulting in poor control over the polymerization. nsf.gov
Table 2: Potential Deactivation Mechanisms for Iron-Based Catalysts
| Deactivation Mechanism | Description | Common Causes | Relevance to Iron(III) Phthalate |
| Poisoning | Irreversible adsorption of impurities on active sites. | Sulfur compounds, organic bases, heavy metals. researchgate.net | The phthalate ligand could be susceptible to displacement or reaction with strong poisons. |
| Fouling/Coking | Deposition of carbonaceous material on the surface. | High temperatures, polymerization of reactants/products. researchgate.net | Likely in high-temperature reactions like dehydration or polymerization. |
| Sintering | Loss of surface area due to crystal growth at high temperatures. | High reaction temperatures (>500 °C), presence of water vapor. researchgate.net | A potential issue in high-temperature gas-phase reactions. |
| Leaching | Dissolution of the active metal component into the reaction medium. | Acidic or strongly coordinating solvents/reagents. nih.gov | Could be a concern in acidic media, depending on the coordination strength of the phthalate. |
| Phase/Chemical Change | Transformation of the active Fe(III) species to an inactive state. | Over-reduction by cocatalysts, oxidation state changes. acs.org | Possible in redox-active catalytic cycles (e.g., ATRP, hydrogenation). |
Influence of Iron(III) Phthalate Morphology and Facet Exposure on Catalytic Activity
The catalytic activity of solid-state materials is not only determined by their chemical composition but also profoundly influenced by their physical characteristics, such as particle size, morphology (shape), and the specific crystal facets exposed on their surface. rsc.orgnih.gov While studies on iron(III) phthalate nanocrystals are limited, research on hematite (B75146) (α-Fe₂O₃), a stable iron(III) oxide, provides significant insights into how these factors can govern catalytic performance in reactions involving phthalates. nih.govresearchgate.net
Detailed Research Findings:
A key study demonstrated that the hydrolysis of phthalate esters on hematite nanoparticles is highly dependent on the exposed crystal facet. nih.gov The catalytic reactivity was found to follow the order {012} > {104} ≫ {001}. nih.gov This facet-dependent activity is directly related to the specific arrangement of undercoordinated iron atoms on the surface. nih.gov
The primary mechanism for this difference in activity is the ability of certain facets to form a bidentate coordination complex with the phthalate ester. The {012} and {104} facets have neighboring surface iron atoms at a distance (0.34-0.39 nm) that is ideal for both carbonyl groups of the phthalate molecule to coordinate simultaneously. nih.gov This bidentate coordination is believed to induce a much stronger Lewis-acid catalysis, significantly accelerating the hydrolysis reaction. In contrast, the {001} facet lacks this optimal iron-iron spacing, preventing bidentate coordination and resulting in very low catalytic activity. nih.gov
This principle highlights that the catalytic performance is not simply a function of surface area but is intricately linked to the quality and nature of the active sites, which are determined by the crystal facet. acs.orgiwaponline.com The electronic structure of the surface, particularly the Lewis acidity of the exposed iron atoms, is a dominant factor. nih.gov Therefore, controlling the morphology of an iron(III) phthalate catalyst to preferentially expose facets with optimal iron atom arrangements could be a powerful strategy to enhance its catalytic activity for specific reactions.
Table 3: Influence of Hematite (α-Fe₂O₃) Facet Exposure on Phthalate Ester Hydrolysis
| Hematite Facet | Surface Fe-Fe Distance | Coordination with Phthalate Ester | Lewis Acidity Effect | Catalytic Activity | Reference(s) |
| {012} | ~0.35 nm | Favorable for bidentate coordination | Strong | High | nih.gov |
| {104} | ~0.37 nm | Favorable for bidentate coordination | Strong | Moderate to High | nih.gov |
| {001} | Not optimal | Monodentate coordination only | Weak | Very Low | nih.gov |
Materials Science and Engineering Applications of Iron Iii Phthalate
Development of Porous Materials and Adsorbents
The ability of iron(III) phthalate (B1215562) to form robust and porous structures makes it a prime candidate for applications in separation and purification technologies. Its utility in creating materials with tailored pore sizes and functionalities is a significant area of research.
Metal-Organic Frameworks (MOFs) as Adsorption Media
Iron(III) phthalate serves as a critical building block in the synthesis of Metal-Organic Frameworks (MOFs), which are crystalline materials with exceptionally high surface areas and tunable porosity. These properties make them highly effective as adsorption media for a variety of molecules. The iron centers act as nodes, which are connected by phthalate-derived organic linkers to form a three-dimensional porous network.
The synthesis of iron-based MOFs, such as those analogous to MOF-235 and MIL-101, often involves the reaction of an iron(III) salt with a dicarboxylic acid like terephthalic acid, a close structural relative of phthalic acid. These reactions are typically carried out under solvothermal conditions. The choice of solvent and temperature can significantly influence the final structure and properties of the MOF. For instance, the use of N,N-dimethylformamide (DMF) and ethanol (B145695) as solvents is common in the synthesis of iron(III)-based MOFs. The resulting materials exhibit high thermal and chemical stability, which is crucial for practical applications in adsorption.
The performance of these iron-based MOFs as adsorbents is demonstrated by their ability to remove various pollutants from aqueous solutions. For example, an iron(III)-terephthalic acid MOF has been investigated for the removal of paracetamol from water, showing a significant adsorption capacity. The high surface area and the presence of active iron sites contribute to the effective binding of adsorbate molecules.
Table 1: Properties of Iron-Based MOFs for Adsorption
| MOF | Ligand | Surface Area (m²/g) | Pore Volume (cm³/g) | Application |
|---|---|---|---|---|
| MOF-235(Fe) | Terephthalic acid | ~295 | - | Gas adsorption, Water purification |
| MIL-101(Fe) | Terephthalic acid | >2400 | - | Gas adsorption, Water purification |
| Iron(III)-terephthalic acid MOF | Terephthalic acid | 514 | 0.05 | Paracetamol removal |
Molecular Imprinting and Selective Adsorption
Molecular imprinting is a technique used to create template-shaped cavities in polymer matrices, leading to materials with high selectivity for a target molecule. Iron(III) complexes, including those with phthalate-like ligands, can be used as templates in the synthesis of molecularly imprinted polymers (MIPs). The iron center can coordinate with functional monomers, arranging them in a specific orientation around the template. Subsequent polymerization and removal of the template leave behind recognition sites that are complementary in size, shape, and functionality to the target molecule.
This approach has been successfully employed to create MIPs for the selective extraction of various organic molecules. For instance, magnetic MIPs have been synthesized using iron oxide nanoparticles as a core, coated with a silica layer and then the imprinted polymer. These materials combine the high selectivity of MIPs with the convenient separation of magnetic nanoparticles. Such materials have shown high adsorption capacity and selectivity for phthalate esters. The recognition mechanism often involves a combination of hydrogen bonding and hydrophobic interactions between the target molecule and the imprinted cavities.
Magnetic Materials and Magnetically Responsive Systems
In many iron-containing coordination polymers and MOFs, the magnetic moments of the iron centers can interact with each other through the organic linkers, leading to various magnetic phenomena such as paramagnetism, antiferromagnetism, or ferromagnetism. For instance, studies on iron(II) phthalocyanine (B1677752), a related macrocyclic complex, have shown that the iron atoms can be strongly magnetically coupled into ferromagnetic chains. While the specific magnetic properties of iron(III) phthalate will depend on its exact structure, the potential for creating magnetically ordered materials is significant.
A practical application of these magnetic properties is in the development of magnetically separable adsorbents and catalysts. By incorporating iron(III) phthalate or related structures into a composite material with a magnetic core, such as iron oxide nanoparticles, it is possible to create materials that can be easily removed from a reaction mixture or a treated solution using an external magnetic field. This greatly simplifies the separation process and allows for the efficient reuse of the material.
Optical and Optoelectronic Materials
The interaction of iron(III) phthalate with light is of interest for its potential applications in optical and optoelectronic devices. The electronic structure of the compound, arising from the interplay between the iron d-orbitals and the phthalate ligand orbitals, governs its optical properties.
Iron(III) complexes are known to exhibit ligand-to-metal charge transfer (LMCT) transitions, which can be photoactive. While many iron(III) complexes have short-lived excited states, recent research has shown that it is possible to significantly enhance the luminescence lifetimes of iron(III) complexes by facilitating energy transfer between the iron's excited states and the triplet excited states of the organic ligands researchgate.net. This opens up possibilities for their use in applications that require luminescent materials, such as in lighting and solar energy conversion researchgate.net.
Thin films of related iron-containing compounds, such as iron phthalocyanine, have been investigated for their electrical and optical properties. These films can act as organic semiconductors and have been studied for their potential use as chemical sensors researchgate.net. The changes in their electrical conductivity and photoconductivity upon exposure to certain chemical vapors indicate their sensing capabilities. While direct data on the optical and optoelectronic properties of pure iron(III) phthalate is limited, the study of analogous compounds suggests a promising area for future research.
Electrochemical Materials for Energy Storage and Conversion
The redox activity of the iron(III)/iron(II) couple makes iron-based compounds attractive for applications in electrochemical energy storage and conversion devices, such as batteries and supercapacitors. The potential of iron(III) phthalate in this field lies in its ability to undergo reversible redox reactions.
Iron-based batteries, including iron-flow and iron-air batteries, are being developed as cost-effective and environmentally friendly alternatives to conventional battery technologies eesi.orgresearchgate.net. These batteries utilize the electrochemical reactions of iron species to store and release energy. While the specific use of iron(III) phthalate as an electrode material is not yet widely reported, its fundamental electrochemical properties suggest it could be a candidate for such applications. The phthalate ligand could potentially influence the redox potential and the stability of the iron center during cycling.
In the area of supercapacitors, iron oxides and other iron compounds have been investigated as electrode materials due to their pseudocapacitive behavior, which arises from fast and reversible faradaic reactions at the electrode surface. Composite materials containing iron compounds and conductive carbon materials have shown promising performance as supercapacitor electrodes. The incorporation of iron(III) phthalate into such composite structures could potentially enhance their electrochemical performance.
Cyclic voltammetry studies of iron(III) complexes provide insights into their redox behavior. For instance, the electrochemical properties of iron(III) phthalocyanine have been studied in the context of developing electrochemical sensors mdpi.com. These studies reveal the redox potentials and electron transfer kinetics of the iron center, which are crucial parameters for its application in energy storage devices.
Application in Composites and Hybrid Materials
The incorporation of iron(III) phthalate into composite and hybrid materials can lead to new functionalities and enhanced properties. By combining iron(III) phthalate with other materials, such as polymers or inorganic nanoparticles, it is possible to create materials with tailored mechanical, thermal, magnetic, or electrical properties.
For example, iron-containing nanoparticles have been used as fillers in polymer matrices to create composites with improved properties. The addition of iron powders to a polylactide (PLA) matrix has been shown to affect the mechanical and thermal properties of the resulting composite mdpi.com. The interaction between the iron particles and the polymer matrix can influence the polymer's crystallinity and chain mobility.
Rheological Modification and Supramolecular Interactions in Complex Systems
The influence of iron(III) phthalate on the rheological properties of complex systems is rooted in the principles of coordination chemistry and supramolecular assembly. While direct and extensive research specifically detailing the rheological modification capabilities of iron(III) phthalate is not widely available in peer-reviewed literature, the behavior of analogous iron(III)-carboxylate systems and coordination polymers provides a strong basis for understanding its potential impact. The interaction between the iron(III) cation and the phthalate anion can lead to the formation of well-defined coordination complexes, which in turn can act as cross-linking agents or building blocks for larger supramolecular structures, thereby significantly altering the flow characteristics and mechanical properties of the medium in which they are dispersed.
The fundamental mechanism behind the rheological modification by metal-ligand complexes involves the formation of reversible or permanent networks within a polymer matrix or solvent. When introduced into a system containing polymers with suitable functional groups, iron(III) phthalate can form coordination bonds, creating interchain and intrachain links. This cross-linking restricts polymer chain mobility, leading to an increase in viscosity and, in some cases, a transition from a liquid-like (sol) to a solid-like (gel) state. The strength and dynamics of these coordination bonds play a crucial role in the final rheological properties of the material.
Detailed research into various metal-carboxylate systems has demonstrated that the coordination geometry of the metal ion and the nature of the carboxylate ligand are key factors in determining the structure and properties of the resulting coordination polymers. For instance, iron(III) has been shown to form coordination polymers with terephthalic acid, a structural isomer of phthalic acid, resulting in three-dimensional metal-organic framework (MOF) structures. researchgate.net While phthalic acid's geometry differs, the underlying principle of forming extended networks via iron-carboxylate linkages remains relevant.
The supramolecular interactions involving iron(III) phthalate are not limited to the formation of rigid, crystalline MOFs. In solution or within a polymer matrix, more dynamic and disordered supramolecular assemblies can form. These assemblies are held together by a combination of coordination bonds, hydrogen bonding, and π-π stacking interactions, where the aromatic rings of the phthalate ligands can play a significant role. The formation of these supramolecular structures can lead to the development of gels or an increase in the viscoelasticity of the system. The pH of the system can also significantly influence the stoichiometry and stability of the iron(III) complexes formed, thereby affecting the rheological behavior. For example, in thermosensitive gels modified with gallic acid, the complexation of Fe(III) ions with the polymer network was found to be pH-dependent, leading to changes in the swelling ratio and volume phase transition temperature of the gel. mdpi.com
While specific data tables detailing the rheological modification by iron(III) phthalate are not available in the reviewed literature, the table below provides a conceptual framework based on the expected effects of incorporating such a coordination complex into a polymer system, drawing parallels from studies on other iron-carboxylate systems.
Conceptual Data Table: Anticipated Rheological Effects of Iron(III) Phthalate in a Polymer Matrix
| Parameter | Low Concentration of Iron(III) Phthalate | High Concentration of Iron(III) Phthalate |
| Viscosity | Moderate Increase | Significant Increase / Gelation |
| Storage Modulus (G') | Increase | Substantial Increase |
| Loss Modulus (G'') | Increase | May decrease relative to G' in a gelled state |
| Cross-linking Density | Low to Moderate | High |
| Predominant Interaction | Intrachain and Interchain Coordination | Formation of Extended Supramolecular Network |
This table is illustrative and based on the general principles of metal-ligand coordination in polymer systems. Specific values would be dependent on the polymer, solvent, temperature, and other experimental conditions.
The study of the mechanical properties of MOFs, which are a form of coordination polymer, further underscores the potential of iron-carboxylate linkages to create materials with significant mechanical strength. scispace.comnih.govnih.govresearchgate.net The hardness and elastic modulus of these materials are directly related to the density and strength of the metal-ligand bonds. While these studies focus on solid-state materials, the underlying principles of how iron(III) and phthalate can form robust networks are applicable to understanding their potential for rheological modification in other complex systems.
Theoretical and Computational Studies of Iron Iii Phthalate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometries
DFT studies on related iron-carboxylate systems have provided valuable insights. For instance, calculations on diiron centers bridged by carboxylate ligands, which are relevant to the structures of some iron(III) phthalate (B1215562) species, have been used to analyze the electronic density of states (DOS). mpg.de Such analyses help in understanding the oxidation state and magnetic properties of the iron centers. mpg.de
Prediction of Spectroscopic Properties (e.g., IR, Raman, UV-Vis)
A significant application of DFT is the prediction of spectroscopic properties, which can be directly compared with experimental spectra for validation of the theoretical model. mdpi.comresearchgate.net
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of iron(III) phthalate. researchgate.netnih.gov By modeling the bonds within the molecule as harmonic oscillators, the energies corresponding to different vibrational modes can be calculated. These theoretical spectra can aid in the assignment of experimental IR and Raman bands to specific molecular motions, such as the stretching and bending of the carboxylate groups and the Fe-O bonds. researchgate.netnih.gov For example, in studies of iron-lead-tellurate glasses, DFT has been used to show how the addition of Fe₂O₃ breaks Te-O bonds and transforms the coordination environment. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. researchgate.netmdpi.com For iron(III) phthalate, TD-DFT can calculate the energies of electronic transitions, which correspond to the absorption bands observed in a UV-Vis spectrum. science.gov These calculations help in assigning the observed bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) or d-d transitions within the iron center. researchgate.netacs.org In related systems, TD-DFT has been used to simulate the UV/Vis spectra of iron(II) and iron(III) coordination compounds to support experimental findings. mdpi.com
The following table summarizes the types of spectroscopic data that can be predicted using DFT:
| Spectroscopic Technique | Predicted Property | Significance |
| Infrared (IR) | Vibrational frequencies and intensities | Aids in the assignment of experimental bands to specific molecular vibrations. researchgate.netnih.gov |
| Raman | Vibrational frequencies and intensities | Complements IR data and provides information on non-polar bonds. researchgate.netnih.gov |
| UV-Vis | Electronic transition energies and oscillator strengths | Helps in the interpretation of electronic spectra and understanding of electronic structure. researchgate.netscience.govacs.org |
Analysis of Bonding, Charge Distribution, and Reaction Energetics
DFT calculations provide a detailed picture of the electronic distribution within the iron(III) phthalate molecule, offering insights into bonding, charge distribution, and the energetics of potential reactions.
Bonding Analysis: Natural Bond Orbital (NBO) analysis is a common technique used in conjunction with DFT to understand the nature of chemical bonds. researchgate.netd-nb.info For iron(III) phthalate, NBO analysis can quantify the interactions between the iron(III) ion and the phthalate ligand, revealing the degree of covalent and ionic character in the Fe-O bonds. It can also identify and quantify hyperconjugative interactions that contribute to the stability of the molecule. researchgate.net
Charge Distribution: DFT calculations can determine the distribution of electron density throughout the molecule, providing the partial atomic charges on each atom. d-nb.info This information is crucial for understanding the electrostatic potential of the molecule, which influences its interactions with other molecules and its reactivity. For instance, the charge on the iron center and the oxygen atoms of the carboxylate groups dictates the electrostatic interactions in the complex. d-nb.info
Reaction Energetics: DFT is a powerful tool for studying the thermodynamics of chemical reactions. By calculating the energies of reactants, products, and transition states, the enthalpy, entropy, and Gibbs free energy of a reaction can be determined. nih.gov This allows for the prediction of reaction spontaneity and the investigation of potential reaction pathways, such as ligand exchange or redox processes involving the iron(III) phthalate complex.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of iron(III) phthalate and its interactions with its environment over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov
For iron(III) phthalate in solution, MD simulations can be used to:
Study Solvation: Investigate the structure of the solvent shell around the complex and the dynamics of solvent exchange. nih.gov
Probe Conformational Changes: Explore the different conformations that the complex can adopt and the timescales of these changes. mdpi.com
Simulate Interactions: Model the interaction of iron(III) phthalate with other molecules, such as substrates in a catalytic reaction or biological macromolecules. researchgate.net
MD simulations have been applied to study the partitioning of phthalates at water-air interfaces and the dynamic behavior of proteins that bind to phthalates. nih.govmdpi.com These studies provide insights into the environmental fate and biological interactions of phthalate-containing compounds.
Quantum Chemical Calculations of Reaction Pathways and Catalytic Mechanisms
Quantum chemical calculations, particularly DFT, are extensively used to elucidate the detailed mechanisms of chemical reactions involving metal complexes. mdpi.com For iron(III) phthalate, these methods can be applied to investigate its potential catalytic activity.
By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy pathway from reactants to products. nih.gov This involves locating the transition state structure and calculating its energy, which determines the activation energy of the reaction. Such studies can provide detailed insights into:
Reaction Intermediates: Identification of transient species that are formed during the reaction. acs.org
Transition States: Characterization of the high-energy structures that connect reactants, intermediates, and products.
Catalytic Cycles: Elucidation of the step-by-step mechanism of a catalytic process.
For example, computational studies on the degradation of phthalates by cytochrome P450 enzymes have used DFT to investigate the reaction mechanisms, including hydrogen atom abstraction and hydroxylation. mdpi.com Similar approaches could be applied to study the catalytic potential of iron(III) phthalate in various chemical transformations. researchgate.net
Computational Modeling of Adsorption Phenomena and Host-Guest Interactions
Iron(III) phthalate can be a component of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. researchgate.net Computational modeling is a key tool for understanding and predicting the adsorption of molecules within the pores of these materials. nih.gov
Adsorption in MOFs: Grand Canonical Monte Carlo (GCMC) simulations are often used to predict the adsorption isotherms of gases and other small molecules in MOFs. nih.gov These simulations can determine the uptake capacity and selectivity of a MOF for different adsorbates.
Host-Guest Interactions: DFT calculations can be used to study the specific interactions between the host framework (the iron(III) phthalate-containing MOF) and the guest molecules. nih.govbham.ac.uk These calculations can reveal the preferred binding sites and the nature of the intermolecular forces, such as van der Waals interactions and hydrogen bonds, that govern the adsorption process. researchgate.net
Computational studies on the flexible iron(III) terephthalate (B1205515) MOF, MIL-53(Fe), have shown how the adsorption of guest molecules can induce structural changes in the framework. researchgate.net Similar modeling approaches can be applied to iron(III) phthalate-based materials to design and screen them for specific applications.
Machine Learning Approaches for Property Prediction and Material Design
Machine learning (ML) is an emerging tool in chemistry and materials science that can accelerate the discovery and design of new materials with desired properties. mdpi.comresearchgate.net ML models are trained on large datasets of known materials and their properties to learn structure-property relationships. arxiv.orgarxiv.org
For iron(III) phthalate and related materials, ML could be used to:
Predict Properties: Develop models that can rapidly predict properties such as catalytic activity, adsorption capacity, or stability based on the chemical structure. researchgate.net This can be much faster than performing expensive DFT calculations or experiments for every new material. arxiv.org
Screen Materials: High-throughput computational screening, guided by ML models, can be used to virtually screen large databases of potential materials to identify promising candidates for a specific application. researchgate.net
Guide Synthesis: ML models can also be developed to predict the outcome of a synthesis reaction, helping to guide the experimental efforts towards the desired product. researchgate.net
While the application of ML specifically to iron(III) phthalate is still in its early stages, the rapid development of this field suggests that it will play an increasingly important role in the future of materials design. ML has been used to predict the properties of bioplastics and to optimize their formulation, demonstrating its potential for complex material systems. mdpi.com
The table below outlines the potential applications of different ML approaches in the study of iron(III) phthalate:
| Machine Learning Approach | Application | Potential Benefit |
| Supervised Learning | Predicting properties like catalytic activity or adsorption capacity. researchgate.netarxiv.org | Rapid screening of new materials without the need for extensive experiments or DFT calculations. arxiv.org |
| Unsupervised Learning | Identifying patterns and classifying materials in large datasets. | Discovering new structure-property relationships and identifying novel classes of materials. |
| Active Learning | Guiding the selection of new experiments or calculations to perform. | More efficient exploration of the chemical space and faster optimization of material properties. |
Environmental Chemistry and Remediation Applications of Iron Iii Phthalate
Environmental Fate and Transport of Iron(III) Phthalate (B1215562)
The environmental behavior of iron(III) phthalate is intrinsically linked to the properties of both iron(III) ions and phthalate esters. While specific studies on the fate and transport of the iron(III) phthalate complex are limited, its behavior can be inferred from the extensive research on its constituent parts.
Phthalate esters are ubiquitous environmental contaminants, detected in various environmental matrices worldwide. acs.orgnih.gov Their distribution is governed by their physicochemical properties, such as water solubility and octanol-water partition coefficient. Phthalates are commonly found in the atmosphere, water, sediment, sludge, and soil. nih.govnih.gov For instance, di(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DBP) are among the most frequently detected phthalate esters in environmental samples. nih.govnih.gov
The presence of iron(III) can influence the distribution of phthalates. In aquatic environments, iron(III) can form complexes with organic ligands, including phthalates, potentially affecting their solubility, mobility, and bioavailability. mdpi.com In soils and sediments, iron oxides and hydroxides are significant sorbents for organic compounds. nih.gov The formation of iron(III) phthalate complexes could alter the sorption behavior of phthalate, potentially leading to its accumulation in iron-rich soil and sediment layers. Phthalate esters have been detected in various environmental compartments, with concentrations of certain phthalates like dimethyl phthalate (DMP) ranging from not detected (N.D.) to 10.4 ng/m³ in atmospheric particulate matter, N.D. to 31.7 μg/L in fresh water, and N.D. to 316 μg/kg dry weight in sediments. nih.gov In urban and agricultural soils, phthalate concentrations can range from 0.01 µg/g to 8.45 µg/g. epa.ie
Phthalate esters undergo abiotic degradation in the environment primarily through hydrolysis and photolysis. nih.gov Hydrolysis of phthalate diesters leads to the formation of the corresponding monoesters and phthalic acid. nih.gov This process is influenced by pH and temperature. researchgate.net
Photodegradation, particularly in the atmosphere and sunlit surface waters, is another significant degradation pathway for phthalates. nih.gov The presence of iron(III) can significantly influence the photodegradation of organic compounds. Iron(III) species, particularly Fe(OH)²⁺, are photoactive and can generate hydroxyl radicals (•OH) upon UV irradiation, which are powerful oxidants that can degrade organic pollutants. researchgate.net The degradation of dibutyl phthalate (DBP) has been shown to be photoinduced by Fe(III) in aqueous solutions under both monochromatic irradiation and sunlight. researchgate.net This suggests that the formation of iron(III) phthalate complexes could enhance the photodegradation of the phthalate ligand. The degradation of DBP is attributed to the attack by hydroxyl radicals, with the concentration of Fe(OH)²⁺ being a key parameter controlling the degradation rate. researchgate.net
Application in Water Treatment Technologies
The chemical properties of iron(III) phthalate, particularly the catalytic activity of the iron(III) center, make it a candidate for use in advanced oxidation processes (AOPs) for water treatment.
Iron-based materials are widely used as adsorbents for the removal of various contaminants from water due to their high affinity for a range of pollutants. nih.govnih.gov While specific studies on the use of pre-synthesized iron(III) phthalate as a sorbent are not prevalent, the in-situ formation of iron(III) hydroxides and oxides during water treatment processes where iron salts are used can lead to the co-precipitation and sorption of organic contaminants like phthalates. The interaction between iron(III) and phthalates can lead to the removal of the latter from the aqueous phase.
Iron(III) plays a crucial role in Fenton and photo-Fenton processes, which are effective AOPs for the degradation of persistent organic pollutants. psu.edu In these processes, iron ions catalyze the decomposition of hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals. The presence of iron(III) can initiate Fenton-like reactions.
Studies have demonstrated the effectiveness of iron-based catalysts in the degradation of phthalate esters. For instance, the degradation of diethyl phthalate (DEP) is enhanced in the presence of iron (hydr)oxides under UV irradiation. nih.gov The degradation proceeds through the generation of hydroxyl radicals, leading to the formation of intermediates such as mono-ethyl phthalate (MEP) and phthalic acid (PA). nih.gov The photocatalyzed degradation of dibutyl phthalate (DBP) in the presence of goethite (α-FeOOH) and carboxylic acids has also been investigated, showing that the process is efficient for decontaminating polluted waters. researchgate.net Iron(III) Schiff base complexes have also been used as heterogeneous photocatalysts for the degradation of organic pollutants under visible light. jlu.edu.cnresearchgate.net
Degradation of Phthalate Esters using Iron-Based Fenton-like Systems
| Phthalate Ester | Iron Source | Reaction Conditions | Degradation Efficiency | Reference |
|---|---|---|---|---|
| Diallyl Phthalate (DAP) | Ferrous sulfate (B86663) | [DAP]₀ = 100 mg/L, [H₂O₂] = 1000 mg/L, [Fe²⁺] = 50 mg/L, pH = 3.2 | 100% | mdpi.com |
| Diallyl Phthalate (DAP) | Pyrite (B73398) | [DAP]₀ = 100 mg/L, [H₂O₂] = 1000 mg/L, [Fe²⁺] = 50 mg/L, pH = 3.2 | 91.49% | mdpi.com |
| Diallyl Phthalate (DAP) | Ferric oxide | [DAP]₀ = 100 mg/L, [H₂O₂] = 1000 mg/L, [Fe²⁺] = 50 mg/L, pH = 3.2 | 77.17% | mdpi.com |
| Dimethyl Phthalate (DMP) | Mn²⁺/H₂O₂ | Initial concentration = 20 mg/L, pH = 3.0 | 100% within 20 minutes | researchgate.net |
| Diethyl Phthalate (DEP) | Mn²⁺/H₂O₂ | Initial concentration = 20 mg/L, pH = 3.0 | 100% within 30 minutes | researchgate.net |
Biogeochemical Cycling and Microbial Interactions with Iron(III) Phthalate
The biogeochemical cycling of iron is a fundamental process in the environment, involving the transformation of iron between its oxidized (Fe³⁺) and reduced (Fe²⁺) states, which can be mediated by microorganisms. nih.govyoutube.com Phthalates are also subject to microbial degradation, serving as a carbon and energy source for various bacteria and fungi. researchgate.netnih.govnih.gov
The interaction of microorganisms with iron(III) phthalate would likely involve processes targeting both the iron and the phthalate components. Microbes can influence the speciation and mobility of iron through the production of siderophores, which are strong iron-chelating agents. frontiersin.org Siderophores could potentially extract iron from the iron(III) phthalate complex, making it available for microbial uptake.
Microbial Reduction of Iron(III) in Phthalate-Containing Systems
The efficiency of this process is dependent on several factors, including the specific microbial species present, the bioavailability of both the phthalate substrate and the iron(III) electron acceptor, and various environmental parameters such as pH and temperature. Gram-positive bacteria, for instance, have demonstrated capabilities in reducing iron(III) oxides, a process influenced by the composition of the growth medium. mdpi.com Studies have shown that certain bacteria can reduce a significant percentage of ferric(III) oxide. mdpi.com For example, Bacillus cereus has been shown to reduce 40.3% of the total weight of ferric(III) oxide in certain experimental setups. mdpi.com
The interaction between the microbial cells and the iron source is a key aspect of this process. It is suggested that the cellular interaction for iron(III) oxide reduction is not solely reliant on the formation of biofilms. mdpi.com The reduction of Fe(III) can proceed through direct contact between the bacteria and the iron mineral or through indirect mechanisms involving electron shuttles.
The following table summarizes the iron reduction capabilities of different microbial species in the presence of organic substrates, which could include phthalates.
| Microbial Species | Initial Fe(III) Form | Organic Substrate (Example) | Fe(III) Reduction Efficiency (%) | Reference |
| Bacillus cereus | Ferric(III) oxide | Nutrient Broth | 40.3 | mdpi.com |
| Bacillus thailandeensis | Ferric(III) oxide | Nutrient Broth | 32.3 | mdpi.com |
| Escherichia coli | Ferric(III) oxide | Nutrient Broth | 33.3 | mdpi.com |
This table is interactive. Users can sort the data by clicking on the column headers.
Enzymatic Degradation of Phthalates Mediated by Iron-Containing Systems
The enzymatic degradation of phthalates is a key process in their bioremediation. A crucial step in the aerobic degradation pathway of phthalate isomers is the introduction of hydroxyl groups onto the aromatic ring, which is catalyzed by a class of enzymes known as dioxygenases. nih.gov Many of these dioxygenases are iron-containing enzymes, specifically Rieske non-heme iron dioxygenases. d-nb.info
These enzyme systems typically consist of multiple components, including a reductase and an oxygenase, that work in concert to catalyze the dihydroxylation of the phthalate molecule. The oxygenase component contains a mononuclear non-heme iron center at its active site, which is essential for the catalytic activity. This iron center activates molecular oxygen, enabling the subsequent insertion of two hydroxyl groups onto the phthalate ring.
For instance, phthalate 4,5-dioxygenase catalyzes the conversion of phthalate to cis-4,5-dihydro-4,5-dihydroxyphthalate. This is a critical initial step that destabilizes the aromatic ring, making it susceptible to further degradation. nih.gov The resulting diol is then dehydrogenated to form 3,4-dihydroxybenzoate (protocatechuate), a central intermediate in the degradation of many aromatic compounds. d-nb.info
The genes encoding these iron-containing dioxygenases are often found in operons and are inducible by the presence of phthalate isomers. nih.gov The efficiency of these enzymatic systems can be influenced by environmental conditions such as pH and temperature, which affect enzyme stability and activity. For example, many phthalate-degrading microorganisms exhibit optimal degradation rates at neutral pH. mdpi.com
The table below provides examples of iron-containing enzymes involved in phthalate degradation and their key characteristics.
| Enzyme | Source Organism (Example) | Cofactors | Function | Reference |
| Phthalate Dioxygenase | Pseudomonas cepacia | NADH, Fe-S cluster, FMN | Dihydroxylation of phthalate | nih.gov |
| Phthaloyl-CoA Decarboxylase | Desulfosarcina cetonica | Prenylated FMN, K+, Fe2+ | Decarboxylation of phthaloyl-CoA | researchgate.net |
| Terephthalate (B1205515) 1,2-dioxygenase | Comamonas sp. | Rieske [2Fe-2S] cluster, non-heme iron | Dihydroxylation of terephthalate | d-nb.info |
This table is interactive. Users can sort the data by clicking on the column headers.
Advanced Analytical Methodologies Involving Iron Iii Phthalate
Electrochemical Sensors and Biosensors Utilizing Iron(III) Phthalate (B1215562) Derivatives
Electrochemical sensors offer rapid, sensitive, and often portable solutions for chemical analysis. While sensors directly using iron(III) phthalate as the primary recognition element are not common, derivatives and related systems involving both iron and phthalates are integral to modern sensor design. This often involves using iron-containing materials for the detection of phthalates or using phthalates as plasticizers or components in iron-selective electrodes.
A key area of research is the use of metal-organic frameworks (MOFs), which are crystalline materials composed of metal ions or clusters coordinated to organic linkers. mdpi.com Iron-based MOFs and related composites have been developed as highly effective sensing platforms. For instance, a molecularly imprinted electrochemical sensor using a gold nanoparticle/Fe₃O₄/reduced graphene oxide composite (Au@Fe₃O₄@RGO-MIP) has been constructed for the selective detection of dibutyl phthalate (DBP). mdpi.com Similarly, Fe₃O₄ nanoparticles have been incorporated into molecularly imprinted polymers (MIPs) for detecting other pollutants. mdpi.com
In another approach, a PVC-based membrane sensor selective for iron(III) ions was prepared using Benzo-18-crown-6 as an ionophore and di-n-octyl phthalate as a plasticizer. ama-science.org The sensor's performance was characterized using square wave voltammetry, achieving a very low detection limit of 10⁻¹⁰ mol L⁻¹. ama-science.org Furthermore, sensors based on iron(III) phthalocyanine (B1677752), a structural analog, have been developed. A glassy carbon electrode modified with a graphene, iron(III) phthalocyanine, and gold nanoparticle composite demonstrated high sensitivity and selectivity for nicotine, showcasing the utility of these complex iron-based materials in sensor construction. mdpi.com
Photoelectrochemical (PEC) sensors represent another emerging technology. Researchers have designed a novel PEC sensor for dioctyl phthalate (DOP) based on a molecularly imprinted polymer modifying a Cu₃(BTC)₂@Cu₂O heterostructure, where the BTC linker (1,3,5-benzenetricarboxylate) is related to phthalic acid.
Table 1: Performance of Electrochemical Sensors Involving Iron Compounds and Phthalates
| Sensor Type / Material | Target Analyte | Technique | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| PVC membrane with Benzo-18-crown-6 and di-n-octyl phthalate | Iron(III) | Square Wave Voltammetry | 10⁻¹⁰ - 10⁻⁶ mol L⁻¹ | 10⁻¹⁰ mol L⁻¹ | ama-science.org |
| AuNPs/Fe(III)Pc/Gr/GCE | Nicotine | Amperometry | 0.5 - 27 µM | 17 nM | mdpi.com |
| b-18C6 based PVC membrane sensor | Iron(III) | Potentiometry | 1.0×10⁻⁶ - 1.0×10⁻¹ M | 8.0×10⁻⁷ M | researchgate.net |
Spectrophotometric Determination Methods
Spectrophotometry remains a widely used analytical technique due to its simplicity, cost-effectiveness, and reliability. In the context of iron(III) phthalate, the analysis typically involves either the direct determination of iron(III) where phthalate is used as a buffering agent to maintain the optimal pH for a color-forming reaction, or methods where phthalate is a non-interfering component.
A notable example is the determination of Fe(III) using squaric acid (1,2-dihydroxy-3,4-diketo-cyclobutene). ajrconline.orgresearchgate.net This method involves a specific reaction between squaric acid and Fe(III) in a phthalate buffer solution at pH 2.7, forming a colored product with maximum absorbance at 515 nm. ajrconline.orgresearchgate.net The use of a phthalate buffer is critical for controlling the acidity, which ensures the reaction's specificity and reproducibility. ajrconline.orgresearchgate.net
Similarly, other methods for iron determination rely on phthalate buffers. The simultaneous spectrophotometric determination of Fe(II) and Fe(III) can be achieved using 1,10-phenanthroline, where a potassium hydrogen phthalate buffer adjusts the pH to 3.9. egyankosh.ac.in At this pH, the total iron can be measured at 396 nm. egyankosh.ac.in In another method, a potassium hydrogen phthalate-HCl buffer is used to maintain a pH of 3.75 for the formation of a stable brown complex between Fe(III) and the reagent Mordant Blue-9, with absorbance measured at 650 nm. researchgate.nettiu.edu.iq The choice of a phthalate buffer in this system was shown to provide higher sensitivity compared to other buffering agents. researchgate.nettiu.edu.iq
Table 2: Examples of Spectrophotometric Methods for Iron(III) Determination Involving Phthalate Buffer
| Reagent | Buffer System | Optimal pH | λmax (nm) | Linear Range | Reference |
|---|---|---|---|---|---|
| Squaric Acid | Phthalate buffer | 2.7 | 515 | 0.5–20 mg L⁻¹ | researchgate.net |
| 1,10-Phenanthroline | Potassium hydrogen phthalate | 3.9 | 396 (Total Fe) | Not Specified | egyankosh.ac.in |
| Mordant Blue-9 | Potassium hydrogen phthalate-HCl | 3.75 | 650 | 0.24 – 3.0 ppm | researchgate.nettiu.edu.iq |
| 2-[(2-hydroxyphenylimino) methyl]-4-nitrophenol | Potassium hydrogen phthalate-NaOH | 5.0 | Not Specified | 5-200 µg | innovareacademics.in |
Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Related Compounds
Chromatographic techniques are powerful tools for separating and quantifying components in complex mixtures. While the direct analysis of the iron(III) phthalate complex is uncommon, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for analyzing its constituent parts or related compounds.
GC-MS is the benchmark for analyzing phthalate esters, which could be released from materials or complexes. rsc.org Typically, analysis requires an extraction step from the sample matrix, followed by separation on a capillary column and detection by mass spectrometry. chrom-china.comresearchgate.net For instance, a method for determining 23 phthalate esters in food samples used solid-phase extraction for cleanup, followed by GC-MS analysis in selected ion monitoring (SIM) mode for quantification. researchgate.net Another study developed a GC-MS method to determine phthalate monoesters and diesters in urine after enzymatic hydrolysis, derivatization, and solid-phase extraction. chrom-china.com
HPLC, often coupled with tandem mass spectrometry (LC-MS/MS), is the most common technique for analyzing phthalate metabolites in biological samples like urine. frontiersin.orgnih.govacs.org These methods offer high sensitivity and selectivity, allowing for the quantification of trace levels of multiple metabolites simultaneously. nih.govacs.org
For the analysis of the iron component, HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a key technique for iron speciation, allowing for the separation and quantification of different oxidation states (Fe(II) and Fe(III)) and organo-iron complexes. mdpi.comljmu.ac.ukspeciation.net One such method uses a short cation-exchange column with a mobile phase containing pyridine-2,6-dicarboxylic acid (PDCA) to separate Fe(II) and Fe(III) in about 5 minutes before detection by ICP-OES. mdpi.comspeciation.net
Sample Preparation Techniques (e.g., Solid-Phase Extraction, Microextraction) Utilizing Iron(III) Phthalate-Based Sorbents
Effective sample preparation is crucial for accurate analysis, especially for trace-level contaminants in complex matrices. Solid-phase extraction (SPE) and related microextraction techniques are widely used to isolate and preconcentrate analytes. In recent years, novel sorbent materials based on iron compounds have been developed for the efficient extraction of phthalates.
Magnetic solid-phase extraction (MSPE) is particularly advantageous as the magnetic sorbent can be easily separated from the sample solution using an external magnet. mdpi.com Materials such as zeolite/Fe₃O₄ nanoparticles and iron oxide-coated coffee grounds have been successfully used as MSPE sorbents for extracting phthalates from aqueous samples prior to GC analysis. nih.govcapes.gov.br
Iron-based metal-organic frameworks (MOFs) have also emerged as superior sorbents due to their high surface area and tunable porosity. An electrospun composite nanofiber mat made of polyacrylonitrile (B21495) and an iron-based MOF (PAN/Fe/Mg-MIL-88B) was used in a spin-column micro-SPE method to determine five different phthalate esters in samples ranging from bottled water to plasma. researchgate.net This sorbent demonstrated high extraction efficiency due to its porous structure and the presence of functional groups. researchgate.net In another innovative approach, magnetic molecularly imprinted polymers (MMIPs) were fabricated by coating superparamagnetic Fe₃O₄ nanoparticles with a polymer layer imprinted with a specific phthalate, such as di(2-ethylhexyl)phthalate (DEHP), leading to highly selective extraction. rsc.org
Table 3: Iron-Based Sorbents for Phthalate Extraction
| Sorbent Material | Extraction Technique | Target Analytes | Analytical Method | Key Finding | Reference |
|---|---|---|---|---|---|
| Zeolite/Fe₃O₄ nanoparticles | Magnetic SPE (MSPE) | DBP, DEHP | GC-FID | Good recovery (97-111%) and reliable pretreatment method. | capes.gov.br |
| PAN/Fe/Mg-MIL-88B nanofibers | Spin-Column Micro-SPE | Five phthalate esters | GC-FID | High extraction efficiency with LODs < 0.30 ng mL⁻¹. | researchgate.net |
| Fe₃O₄@MOF@MIP | Magnetic SPE (MSPE) | DBP, DEHP | GC-MS | High adsorption capacity (260 mg g⁻¹ for DBP) and selectivity. | mdpi.com |
| Fe₃O₄@GO | Magnetic SPE (MSPE) | 17 phthalate esters | GC-MS | LODs in the range of 0.009–0.032 μg L⁻¹ for water samples. | researchgate.net |
| Fe₃O₄@Bimi]Cl NPs | Dispersive micro-SPE | Eight phthalate esters | UPLC-MS/MS | Ionic liquid modification showed high extraction efficiency. | rsc.org |
Hyphenated Techniques for Speciation and Trace Analysis
Hyphenated techniques, which couple a separation method with a detection method online, are the cornerstone of modern speciation and trace analysis. omicsonline.org They provide enhanced selectivity and sensitivity, which is essential for distinguishing between different chemical forms of an element (speciation) or detecting minute quantities of a substance.
The coupling of liquid chromatography with inductively coupled plasma-mass spectrometry (LC-ICP-MS) is considered the "gold standard" for metal speciation analysis. researchgate.net It is extensively used for iron speciation, enabling the separation and quantification of Fe(II), Fe(III), and various iron-protein or iron-ligand complexes in environmental and biological samples. mdpi.commdpi.com This technique combines the powerful separation capabilities of HPLC with the highly sensitive, element-specific detection of ICP-MS. researchgate.net
Capillary electrophoresis coupled to ICP-MS (CE-ICP-MS) is another powerful hyphenated technique for metal speciation. boku.ac.atspeciation.netnih.gov CE offers extremely high separation efficiency and is particularly advantageous because it can often perform separations with minimal disturbance to the equilibrium between different species in the sample. speciation.netnih.gov Its application is crucial for studying metal-ligand interactions and metalloproteomics. boku.ac.atnih.gov
For the trace analysis of phthalates and their metabolites, the combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) is the method of choice. frontiersin.orgnih.govcapes.gov.br This technique allows for the robust and sensitive quantification of multiple analytes in a single run, making it ideal for human biomonitoring studies assessing exposure to phthalates. nih.govcapes.gov.br The method typically involves solid-phase extraction followed by reversed-phase HPLC separation and detection by MS/MS, often using isotope dilution for maximum accuracy. acs.org
Table 4: Compound Names Mentioned in the Article
| Abbreviation / Trivial Name | IUPAC Name |
|---|---|
| Iron(III) Phthalate | iron(3+);phthalate |
| DBP | Dibutyl phthalate |
| DEHP | Bis(2-ethylhexyl) phthalate |
| DOP | Dioctyl phthalate |
| Iron(III) Phthalocyanine | Iron(III) phthalocyanine-4,4′,4″,4′′′-tetrasulfonic acid |
| Squaric Acid | 3,4-dihydroxycyclobut-3-ene-1,2-dione |
| 1,10-Phenanthroline | 1,10-Phenanthroline |
| Mordant Blue-9 | 6-(5-chloro-2-hydroxy-3-sulfophenylazo)-5-hydroxy-1-naphthalene sulfonic acid |
| PDCA | Pyridine-2,6-dicarboxylic acid |
Future Research Directions and Emerging Trends
Development of Novel Iron(III) Phthalate (B1215562) Coordination Polymers with Tailored Properties
The development of novel coordination polymers, particularly metal-organic frameworks (MOFs), using iron(III) and phthalate-type linkers is a primary area of future research. The strength of MOFs lies in their high degree of tunability, which allows for the design of materials with specific, tailored functionalities. rsc.org By strategically selecting and modifying the organic linkers and metal nodes, researchers can control properties such as pore size, surface area, and chemical environment. rsc.orgnovomof.com
Future work will likely focus on synthesizing iron phthalate-based MOFs with hierarchical pore structures and introducing various functional groups into the organic linkers. For instance, the use of ligands like 2-amino-1,4-benzenedicarboxylic acid alongside traditional terephthalates has already shown promise in altering material properties for specific applications, such as the controlled delivery of agrochemicals. acs.org The goal is to create a new generation of iron(III) phthalate coordination polymers with enhanced stability, selectivity, and capacity for applications ranging from gas storage and separation to catalysis. rsc.org
Integration of Iron(III) Phthalate Materials with Nanotechnology and Advanced Composites
Integrating iron(III) phthalate materials into nanotechnology and advanced composites is a rapidly emerging trend. This involves creating hybrid materials that combine the properties of iron phthalate complexes with other nanomaterials to achieve synergistic effects. Research is focused on fabricating nanocomposites for a wide array of applications, from environmental remediation to advanced electronics.
Examples include the development of magnetic nanocomposites, such as Fe₃O₄ nanoparticles coated with iron-based MOFs frontiersin.org, which are easily separable and recyclable catalysts. Another innovative approach is the creation of electrospun nanofibers containing iron(III)-based MOFs, which can be used for specialized extraction processes. researchgate.net These composite materials often exhibit enhanced performance compared to their individual components. For example, iron nanoparticle-based materials have been explored for the separation and enrichment of proteins from milk mdpi.com, while magnetic nano-composites have been synthesized for the adsorption of pollutants like dibutyl phthalate from aqueous solutions. researchgate.netdntb.gov.ua
Table 1: Examples of Iron(III)-Based Nanocomposites and Their Applications
| Composite Material | Components | Key Features | Application(s) | Citations |
|---|---|---|---|---|
| Fe₃O₄@MOF (Fe) NC | Fe₃O₄ nanoparticles, Iron-based Metal-Organic Framework | Magnetic, Recyclable, High catalytic activity | Synthesis of heterocyclic compounds | frontiersin.org |
| PAN/Fe/Mg-MIL-88B | Polyacrylonitrile (B21495) (PAN), Iron(III)/Mg-based MOF (MIL-88B) | High surface area, Porous nanofibers | Micro-solid phase extraction of phthalates | researchgate.net |
| Fe₃O₄@PAC | Fe₃O₄ nanoparticles, Powdered Activated Carbon (PAC) | Magnetic, High specific surface area (264.04 m²/g) | Adsorption of dibutyl phthalate | researchgate.net |
| Dioctyl Phthalate@Fe₃O₄ | Dioctyl phthalate, Magnetite (Fe₃O₄) | Nanocomposite sorbent | Solid/liquid phase microextraction of pharmaceuticals | benthamdirect.com |
| Magnetic Zeolite NCs | Zeolites, Iron oxide nanoparticles | High surface area, Porosity, Magnetic properties | Adsorption, Catalysis, Drug delivery | mdpi.com |
Exploration of Sustainable and Circular Synthesis Approaches
A significant shift in the synthesis of iron(III) phthalate and related MOFs is the move towards sustainable and circular approaches. This involves adopting principles of green chemistry to minimize environmental impact and resource consumption. nih.gov Key strategies include the use of benign solvents, renewable precursors, and energy-efficient synthesis methods. rsc.orgnih.gov
One promising avenue is the use of less hazardous solvents, such as dioctyl phthalate, to replace traditional solvents like trichlorobenzene and nitrobenzene (B124822) in the synthesis of related compounds like iron phthalocyanine (B1677752). scientific.netresearchgate.net Furthermore, the principles of a circular economy are being applied, where waste materials can serve as feedstocks. novomof.com This includes potentially sourcing iron from scrap metal or utilizing terephthalic acid (TPA) derived from recycled plastics to synthesize MOFs. novomof.com Research is also exploring the use of bio-based platform chemicals, such as malic acid and erythritol, to produce phthalates sustainably. researchgate.net These green synthesis routes are crucial for the large-scale industrial viability and environmental sustainability of these materials. rsc.orgwhiterose.ac.uk
In-depth Mechanistic Studies of Catalytic Processes
While iron(III) phthalate and its analogs are known to possess catalytic activity, future research will focus on gaining a deeper, molecular-level understanding of the reaction mechanisms. Detailed kinetic, spectroscopic, and computational studies are essential to unraveling the intricacies of the catalytic cycles. nih.gov
A key area of investigation is the Fe(III)/Fe(II) redox cycle, which is fundamental to the catalytic activity of these compounds in oxidation reactions, such as in persulfate activation for the degradation of pollutants. mdpi.comnih.gov For example, studies on iron-catalyzed ozonation of dimethyl phthalate have shown a synergistic effect between the catalyst and ozone, leading to enhanced mineralization rates. researchgate.net Understanding how the structure of the iron complex, the nature of the substrate, and reaction conditions influence the catalytic pathway will enable the rational design of more efficient and selective catalysts. nih.gov Mechanistic insights into the role of different iron species and the generation of reactive radicals are critical for optimizing catalytic performance in applications like water treatment and organic synthesis. nih.gov
Advanced Characterization Techniques for In-situ and Operando Analysis
To fully understand the structure-property relationships and dynamic behavior of iron(III) phthalate materials, especially during catalytic reactions, researchers are increasingly turning to advanced characterization techniques. In-situ and operando methods, which analyze materials under real reaction conditions, are particularly valuable.
Operando Raman spectroscopy, for instance, has been employed to observe the changes in the chemical bonds and environment of iron-based MOFs in real-time as they function as electrodes in batteries. rsc.org Similarly, operando X-ray absorption fine structure spectroscopy has been used to probe the structural transformations of MOF catalysts during electrocatalytic reactions like the oxygen evolution reaction. researchgate.net These techniques provide unprecedented insights into reaction intermediates, active sites, and degradation mechanisms, which are often missed by conventional ex-situ analyses. rsc.org
Table 2: Advanced Characterization Techniques for Iron(III) Phthalate Materials
| Technique | Type of Analysis | Information Obtained | Citations |
|---|---|---|---|
| Operando Raman Spectroscopy | In-situ vibrational spectroscopy | Real-time changes in chemical bonds and molecular structure during a reaction. | rsc.org |
| Operando X-ray Absorption Spectroscopy (XAS) | In-situ electronic and local structure | Probes structural evolution and changes in the oxidation state of the iron center during catalysis. | researchgate.net |
| Powder X-ray Diffraction (PXRD) | Structural analysis | Confirms crystal structure, phase purity, and stability of coordination polymers. | acs.orgfrontiersin.org |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | Morphological and structural analysis | Visualizes particle size, shape, morphology, and the dispersion of nanocomponents. | acs.orgfrontiersin.orgnih.gov |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group analysis | Identifies chemical bonds and functional groups within the material's structure. | nih.govresearchgate.net |
| Vibrating Sample Magnetometry (VSM) | Magnetic property analysis | Measures the magnetic properties of iron-based nanocomposites. | frontiersin.org |
| Thermogravimetric Analysis (TGA) | Thermal stability analysis | Determines the thermal stability and decomposition behavior of the material. | frontiersin.org |
Multiscale Modeling and Data-Driven Research for Predictive Design
Computational modeling and data-driven approaches are becoming indispensable tools for accelerating the discovery and design of new iron(III) phthalate materials. researchgate.net Techniques like Density Functional Theory (DFT) allow researchers to simulate the electronic structure of these compounds, predict their properties, and explore potential energy surfaces for catalytic reactions at the atomic level. nih.govfrontiersin.orgacs.org
These computational methods can screen vast libraries of potential structures to identify candidates with desired properties for specific applications, such as gas separation or catalysis, before they are synthesized in the lab. researchgate.net This predictive design approach saves significant time and resources. researchgate.net Furthermore, the integration of machine learning (ML) with computational chemistry is an emerging trend that can help identify complex structure-property relationships from large datasets, guiding the synthesis of next-generation materials with optimized performance. researchgate.net By combining periodic DFT calculations with cluster models, researchers can build a comprehensive understanding that bridges the gap from the molecular to the bulk material, paving the way for the rational design of functional iron(III) phthalate systems. nih.govacs.org
Q & A
Q. How can contradictory data on iron(III) phthalate’s environmental persistence be resolved?
- Methodological Answer : Address variability by standardizing extraction protocols (e.g., dichloromethane vs. xylene for polymer recovery) and controlling for matrix effects (e.g., iron-rich sediments). Use principal component analysis (PCA) to deconvolute spatial distribution patterns (e.g., polymer vs. plasticizer concentrations) and identify confounding variables . Replicate studies across diverse ecosystems (e.g., riverine vs. marine sediments) to isolate degradation pathways .
Q. What computational models predict iron(III) phthalate’s redox behavior in catalytic systems?
- Methodological Answer : Apply density functional theory (DFT) to calculate redox potentials and ligand substitution kinetics. Parameterize models using experimental cyclic voltammetry data (e.g., E° for Fe³⁺/Fe²⁺ in phthalate systems). Validate with in-situ X-ray absorption spectroscopy (XAS) to track coordination changes during redox cycling .
Q. How can cumulative risk assessments address data gaps in phthalate-iron(III) toxicity?
- Methodological Answer : Follow systematic review protocols (e.g., PECO framework) to aggregate in-vitro and epidemiological data. Prioritize endpoints like oxidative stress (measured via glutathione depletion assays) and endocrine disruption (using reporter gene assays). Account for co-exposure to other metal-phthalate complexes using mixture toxicity models .
Q. What advanced techniques resolve spatial distribution of iron(III) phthalate in heterogenous matrices?
- Methodological Answer : Use synchrotron-based micro-XRF mapping to correlate Fe³⁺ hotspots with phthalate signals (via FTIR microspectroscopy). For temporal resolution, employ time-of-flight secondary ion mass spectrometry (ToF-SIMS) to track degradation products (e.g., phthalic acid) in aging studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
